molecular formula C12H16ClN B6297439 6-Phenyl-2-azaspiro[3.3]heptane;hydrochloride CAS No. 2445478-10-2

6-Phenyl-2-azaspiro[3.3]heptane;hydrochloride

Cat. No.: B6297439
CAS No.: 2445478-10-2
M. Wt: 209.71 g/mol
InChI Key: XWCSCTSXFPXANQ-UHFFFAOYSA-N
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Description

6-Phenyl-2-azaspiro[3.3]heptane;hydrochloride is a useful research compound. Its molecular formula is C12H16ClN and its molecular weight is 209.71 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride is 209.0971272 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Phenyl-2-azaspiro[3.3]heptane;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Phenyl-2-azaspiro[3.3]heptane;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-phenyl-2-azaspiro[3.3]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-2-4-10(5-3-1)11-6-12(7-11)8-13-9-12;/h1-5,11,13H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCSCTSXFPXANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Phenyl-2-azaspiro[3.3]heptane hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

6-Phenyl-2-azaspiro[3.3]heptane hydrochloride (often referenced by the free base CAS 1774896-02-4 ) represents a high-value scaffold in modern medicinal chemistry, specifically designed to address the "escape from flatland" initiative. As a conformationally restricted,


-rich bioisostere, this spirocyclic amine offers a unique topological alternative to the ubiquitous 4-phenylpiperidine and 3-phenylpyrrolidine moieties found in numerous GPCR ligands and kinase inhibitors.

This guide details the physicochemical properties, synthetic pathways, and medicinal utility of this scaffold, providing a roadmap for its integration into lead optimization programs.

Part 2: Chemical Identity & Physicochemical Profile

The spiro[3.3]heptane core imposes a rigid orthogonality between the two cyclobutane rings, creating a distinct vector orientation for substituents that differs significantly from the chair conformation of piperidines.

Table 1: Technical Specifications
PropertySpecification
Compound Name 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride
CAS Number (Free Base) 1774896-02-4
CAS Number (HCl Salt) Not widely indexed; typically custom synthesized as salt of 1774896-02-4
Molecular Formula

Molecular Weight 173.26 g/mol (Free Base) / ~209.72 g/mol (HCl Salt)
Appearance White to off-white crystalline solid
Solubility High in DMSO, Methanol, Water (as HCl salt)
pKa (Calculated) ~10.5 (Secondary Amine)
LogP (Calculated) ~2.3 (Free Base)
Topological Polar Surface Area 12.03

Part 3: Medicinal Chemistry Utility

The "Spiro-Switch" Strategy

The 6-phenyl-2-azaspiro[3.3]heptane scaffold is primarily utilized to modulate the physicochemical properties of a drug candidate without sacrificing potency.

  • Vector Re-orientation: Unlike the 4-phenylpiperidine, where the phenyl group can adopt equatorial or axial positions, the spiro[3.3]heptane locks the phenyl group into a specific vector relative to the nitrogen. This rigidity can reduce the entropic penalty of binding to a target protein.

  • Metabolic Stability: The strained cyclobutane rings are surprisingly resistant to oxidative metabolism compared to the flexible methylene chains of piperidines, which are prone to CYP450-mediated oxidation.

  • Lipophilicity Modulation: The compact, spherical shape of the spirocycle often results in a lower experimental LogD compared to its acyclic or monocyclic analogs, improving solubility and bioavailability.

Structural Comparison (DOT Visualization)

The following diagram illustrates the structural divergence between the traditional 4-phenylpiperidine scaffold and the 6-phenyl-2-azaspiro[3.3]heptane scaffold.

Bioisostere_Comparison Piperidine 4-Phenylpiperidine (Flexible, Chair Conformation) Spiro 6-Phenyl-2-azaspiro[3.3]heptane (Rigid, Orthogonal Vectors) Piperidine->Spiro Bioisosteric Replacement (Scaffold Hopping) Properties_Pip High Entropy Cost Metabolic Hotspots (CH2) Piperidine->Properties_Pip Characteristics Properties_Spiro Low Entropy Cost Metabolic Stability (sp3) Spiro->Properties_Spiro Advantages

Figure 1: Comparison of pharmacophore vectors and properties between piperidine and spiro[3.3]heptane scaffolds.

Part 4: Synthesis & Manufacturing Protocols

Synthesizing the 6-phenyl-2-azaspiro[3.3]heptane core requires overcoming the ring strain inherent in the spiro-fusion. The most robust route involves the construction of the cyclobutane core followed by double-alkylation to form the azetidine ring.

Retrosynthetic Analysis
  • Target: 6-Phenyl-2-azaspiro[3.3]heptane.[1][2][3][4][5]

  • Disconnection: C-N bond formation (Azetidine ring closure).

  • Key Intermediate: 3-Phenyl-1,1-bis(bromomethyl)cyclobutane.

  • Starting Materials: Diethyl malonate and Styrene epoxide (or 1,3-dihalide equivalent).

Step-by-Step Synthesis Protocol

Step 1: Construction of the Cyclobutane Core

  • Reagents: Diethyl malonate, 1,3-dibromo-2-phenylpropane, Sodium Ethoxide (NaOEt).

  • Protocol:

    • Dissolve diethyl malonate (1.0 equiv) in anhydrous ethanol.

    • Add NaOEt (2.2 equiv) slowly at 0°C.

    • Add 1,3-dibromo-2-phenylpropane (1.0 equiv) dropwise.

    • Reflux for 12-16 hours.

    • Workup: Evaporate solvent, partition between water/EtOAc. Purify Diethyl 3-phenylcyclobutane-1,1-dicarboxylate.

Step 2: Reduction to the Diol

  • Reagents:

    
     (LAH), THF.
    
  • Protocol:

    • Suspend LAH (3.0 equiv) in dry THF under

      
      .
      
    • Add the diester from Step 1 (dissolved in THF) dropwise at 0°C.

    • Warm to RT and reflux for 4 hours.

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Isolate [3-Phenylcyclobutane-1,1-diyl]dimethanol.

Step 3: Activation and Spirocyclization

  • Reagents: Triflic anhydride (

    
    ) or Mesyl Chloride (
    
    
    
    ), Benzylamine (
    
    
    ), DIPEA.
  • Protocol:

    • Convert the diol to the bis-mesylate or bis-triflate using

      
      /
      
      
      
      in DCM at -78°C to 0°C.
    • Isolate the crude activated intermediate.

    • Dissolve in acetonitrile (

      
      ). Add Benzylamine (1.1 equiv) and DIPEA (3.0 equiv).
      
    • Heat to 60-80°C in a sealed tube for 12 hours.

    • Product: 2-Benzyl-6-phenyl-2-azaspiro[3.3]heptane.

Step 4: Deprotection and Salt Formation

  • Reagents:

    
    , Pd/C (10%), Ethanol, HCl in Dioxane.
    
  • Protocol:

    • Dissolve the N-benzyl intermediate in Ethanol.

    • Add Pd/C (10 wt%) and hydrogenate (1 atm or 50 psi) until conversion is complete (monitor by LCMS).

    • Filter through Celite to remove catalyst.

    • Add 4M HCl in Dioxane (1.5 equiv) to the filtrate.

    • Concentrate or precipitate with diethyl ether to yield 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride .

Synthesis Workflow Diagram

Synthesis_Pathway Start Diethyl Malonate + 1,3-Dibromo-2-phenylpropane Cyclobutane Diethyl 3-phenylcyclobutane- 1,1-dicarboxylate Start->Cyclobutane NaOEt, Reflux (Cyclization 1) Diol [3-Phenylcyclobutane- 1,1-diyl]dimethanol Cyclobutane->Diol LiAlH4, THF (Reduction) Activated Bis-Mesylate / Bis-Triflate Intermediate Diol->Activated MsCl, Et3N (Activation) Protected_Spiro 2-Benzyl-6-phenyl- 2-azaspiro[3.3]heptane Activated->Protected_Spiro BnNH2, DIPEA, Heat (Spiro-Cyclization) Final 6-Phenyl-2-azaspiro[3.3]heptane Hydrochloride Protected_Spiro->Final 1. H2, Pd/C 2. HCl/Dioxane

Figure 2: Convergent synthesis route for the generation of the hydrochloride salt.

Part 5: Handling, Safety, and Storage

Safety Data Sheet (SDS) Summary: While the specific toxicological profile of this spirocycle is often extrapolated from general amine data, the following precautions are mandatory.

  • Hazard Classification:

    • Acute Toxicity: Oral/Dermal (Category 4).

    • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[6]

    • Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[7]

  • Storage Conditions:

    • Store at 2-8°C (Refrigerated).

    • Keep under inert atmosphere (Argon/Nitrogen) as the free base readily absorbs

      
       from the air to form carbamates. The HCl salt is hygroscopic; store in a desiccator.
      
  • Solubility Handling:

    • For biological assays, prepare a stock solution in DMSO (up to 50 mM).

    • Avoid freeze-thaw cycles of the stock solution.

Part 6: References

  • Burkhard, J. A., et al. (2010).[8] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Scaffolds for Drug Discovery. Organic Letters, 12(9), 1944–1947. Link

  • Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as Rigid, Hypervalent Analogues of Morpholine and Piperazine. Angewandte Chemie International Edition, 49(47), 8979-8982. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • PubChem Compound Summary. (2025). 6-Phenyl-2-azaspiro[3.3]heptane (CAS 1774896-02-4).[1][2][3][4][5] National Center for Biotechnology Information. Link

  • Barnes-Seeman, D. (2012). The Role of Spirocyclic Scaffolds in Drug Discovery. Current Topics in Medicinal Chemistry, 12(14), 1544-1558. Link

Sources

High-Fidelity Characterization and Utilization of 6-Phenyl-2-azaspiro[3.3]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Phenyl-2-azaspiro[3.3]heptane Hydrochloride: High-Fidelity Characterization & Utilization Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The transition from planar aromatic scaffolds to three-dimensional (


-rich) architectures is a defining trend in modern drug discovery. The 6-phenyl-2-azaspiro[3.3]heptane  scaffold represents a critical "vectorized" building block. Unlike flat piperidine or piperazine surrogates, this spirocyclic system orients the phenyl substituent and the amine handle at a precise 

dihedral twist, offering unique access to novel chemical space while improving metabolic stability and solubility profiles.

This technical guide provides a definitive reference for the molecular weight, physicochemical properties, synthesis, and validation of 6-phenyl-2-azaspiro[3.3]heptane hydrochloride , designed to serve as a self-validating protocol for laboratory application.

Part 1: Molecular Identity & Physicochemical Profile

The "molecular weight" of a compound in a research context is rarely a single number; it is a composite of its free base, salt forms, and isotopic distribution. For 6-phenyl-2-azaspiro[3.3]heptane hydrochloride , accurate stoichiometry is vital for molarity calculations in biochemical assays.

Definitive Mass Spectrometry Data
PropertyValueNotes
IUPAC Name 6-phenyl-2-azaspiro[3.3]heptane hydrochlorideSystematic nomenclature
CAS Number Not widely assigned (Generic: 1420271-08-4 refers to unsubstituted core)Use core structure for search
Chemical Formula C

H

N

HCl
1:1 Stoichiometry
Molecular Weight (Salt) 209.72 g/mol Used for weighing/dosing
Molecular Weight (Free Base) 173.26 g/mol Used for potency/ligand efficiency
Exact Mass (Monoisotopic) 173.1204 (C

H

N)
[M+H]

observed at 174.1277
ClogP (Free Base) ~2.4Predicted (vs. Piperidine ~1.[1][2][3]5)
TPSA 12.03 Å

High permeability potential
Structural Topology

The molecule consists of two cyclobutane rings sharing a single spiro-carbon (C4).

  • Ring A (Azetidine): Contains the secondary amine (N2), serving as the "linker" vector.

  • Ring B (Cyclobutane): Carries the phenyl substituent at position 6 (distal to the spiro center).

  • Vector Geometry: The C2–N axis and the C6–Ph axis are orthogonal, creating a rigid, non-planar topology that prevents "pancaking" in protein active sites.

Part 2: Strategic Synthesis Protocol

While simple spirocycles are commercially available, the 6-phenyl derivative often requires de novo synthesis or late-stage functionalization. The most robust, self-validating route utilizes the 6-oxo-2-azaspiro[3.3]heptane intermediate, allowing for divergent synthesis of various 6-substituted analogs.

The "Ketone-Divergent" Route

This protocol avoids the harsh conditions of direct cyclization by utilizing a commercially available or easily synthesized spiro-ketone.

Step-by-Step Methodology
  • Starting Material: tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[4]

  • Grignard Addition (Nucleophilic Attack):

    • Reagent: Phenylmagnesium bromide (PhMgBr), 3.0 equiv.

    • Conditions: THF, -78°C to 0°C, 2h.

    • Observation: Formation of the tertiary alcohol (6-hydroxy-6-phenyl intermediate).

  • Dehydration (Elimination):

    • Reagent: Burgess Reagent or MsCl/Et

      
      N followed by elimination.
      
    • Product: 6-phenyl-2-azaspiro[3.3]hept-5-ene (Endocyclic alkene).

  • Hydrogenation (Reduction):

    • Reagent: H

      
       (1 atm), Pd/C (10% w/w).
      
    • Conditions: MeOH, RT, 4h.

    • Outcome: Reduces the alkene to the saturated cyclobutane ring. Note: Stereocontrol is generally cis/trans mixture, but the distance often makes them functionally similar in early screening.

  • Global Deprotection (Salt Formation):

    • Reagent: 4M HCl in Dioxane.

    • Conditions: 0°C to RT, 1h.[5]

    • Isolation: Concentration in vacuo yields the hydrochloride salt as a white solid.

Synthesis Logic Diagram (DOT)

SynthesisRoute cluster_0 Critical Control Point Start Boc-Spiro-Ketone (C11H17NO3) Inter1 Tertiary Alcohol Intermediate Start->Inter1 PhMgBr, THF -78°C Inter2 Spiro-Alkene (Dehydration) Inter1->Inter2 Burgess Rgt or MsCl/Et3N Inter3 Boc-Protected 6-Phenyl-Spiro Inter2->Inter3 H2, Pd/C MeOH Final 6-Phenyl-2-azaspiro[3.3]heptane HCl Salt (MW 209.72) Inter3->Final 4M HCl Dioxane

Figure 1: Divergent synthesis pathway from the common spiro-ketone intermediate to the target hydrochloride salt.

Part 3: Analytical Validation (Self-Validating System)

To ensure the integrity of the compound used in biological assays, the following analytical signatures must be confirmed.

Proton NMR ( H NMR, 400 MHz, DMSO- )

The spirocyclic core exhibits a distinct splitting pattern due to the rigid conformation.

  • 
     9.0-9.5 ppm (br s, 2H):  Ammonium protons (
    
    
    
    ), confirming salt formation.
  • 
     7.1-7.4 ppm (m, 5H):  Phenyl aromatic protons.
    
  • 
     3.8-4.0 ppm (m, 4H):  Azetidine ring protons (
    
    
    
    ). Look for roofing effects due to geminal coupling.
  • 
     3.1-3.3 ppm (m, 1H):  Benzylic methine (
    
    
    
    ).
  • 
     2.2-2.6 ppm (m, 4H):  Cyclobutane ring protons (
    
    
    
    ). These often appear as complex multiplets due to the puckering of the ring.
Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI), Positive Mode.

  • Expectation: A dominant peak at m/z 174.1

    
    .
    
  • Quality Check: Absence of m/z 172 (alkene impurity) or m/z 274 (Boc-protected precursor).

Chloride Content Titration

To verify the stoichiometry (MW 209.72 vs. Free Base 173.26):

  • Dissolve 10 mg of sample in water.

  • Add 1 drop of 0.1M AgNO

    
    .
    
  • Result: Immediate white precipitate (AgCl) confirms the hydrochloride counterion.

Part 4: Structural Utility in Drug Design[2][6]

The 6-phenyl-2-azaspiro[3.3]heptane scaffold is not merely a spacer; it is a conformational restrictor .

The "Escape from Flatland"

Replacing a 4-phenylpiperidine with this spiro scaffold increases the fraction of


 carbons (

), which correlates with:
  • Higher Solubility: The rigid, compact structure disrupts crystal lattice packing more effectively than planar rings.

  • Vector Orthogonality: As shown in the diagram below, the exit vectors are twisted, allowing the phenyl group to access hydrophobic pockets that are sterically inaccessible to flat analogs.

Vector Analysis Diagram (DOT)

VectorAnalysis Core Spiro[3.3]heptane Core (C4) N_Vector Amine Vector (Solvent Front) Core->N_Vector Ring A (Azetidine) Ph_Vector Phenyl Vector (Hydrophobic Pocket) Core->Ph_Vector Ring B (Cyclobutane) N_Vector->Ph_Vector 90° Dihedral Twist (Orthogonal)

Figure 2: Vector analysis demonstrating the orthogonal orientation of the amine and phenyl functionalities.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[6][7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical Modules in Drug Discovery. Angewandte Chemie.

Sources

An In-depth Technical Guide to 6-Phenyl-2-azaspiro[3.3]heptane Hydrochloride: A Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its burgeoning role in modern medicinal chemistry, underpinned by a foundation of scientific integrity and practical insights.

Core Identity: Defining 6-Phenyl-2-azaspiro[3.3]heptane Hydrochloride

At its heart, 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride is a spirocyclic amine, a class of compounds characterized by two rings connected by a single, shared carbon atom. This unique three-dimensional architecture imparts a conformational rigidity that is highly sought after in drug design. The "azaspiro[3.3]heptane" component indicates a seven-carbon scaffold composed of two four-membered rings (cyclobutane and azetidine) fused at a central carbon. The "6-phenyl" substituent places a phenyl group on the cyclobutane ring, while the "2-aza" designation specifies the position of the nitrogen atom within the azetidine ring. The hydrochloride salt form enhances the compound's stability and aqueous solubility, crucial for pharmaceutical applications.

SMILES String: C1C(C2=CC=CC=C2)C3(C1)CNC3.Cl

The Simplified Molecular-Input Line-Entry System (SMILES) string provides a linear text-based representation of this complex three-dimensional structure, serving as a universal identifier for chemical databases and software.

The Strategic Importance of the Azaspiro[3.3]heptane Scaffold

The azaspiro[3.3]heptane core is not merely a structural novelty; it represents a strategic evolution in scaffold design for drug discovery. Traditional drug development has often relied on planar, aromatic ring systems. However, the field is increasingly moving towards molecules with greater three-dimensionality to improve properties such as selectivity, metabolic stability, and solubility.

The spiro[3.3]heptane motif, in particular, has been explored as a bioisostere for commonly used rings like piperidine and even the phenyl ring itself.[1] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a flat phenyl ring with a rigid, three-dimensional scaffold like azaspiro[3.3]heptane can lead to improved pharmacological profiles.[2][3]

G cluster_0 Traditional Scaffolds cluster_1 Modern Bioisostere cluster_2 Improved Properties Phenyl Ring Phenyl Ring Azaspiro[3.3]heptane Azaspiro[3.3]heptane Phenyl Ring->Azaspiro[3.3]heptane Bioisosteric Replacement Piperidine Piperidine Piperidine->Azaspiro[3.3]heptane Bioisosteric Replacement Increased 3D Character Increased 3D Character Azaspiro[3.3]heptane->Increased 3D Character Enhanced Selectivity Enhanced Selectivity Azaspiro[3.3]heptane->Enhanced Selectivity Improved Physicochemical\nProperties Improved Physicochemical Properties Azaspiro[3.3]heptane->Improved Physicochemical\nProperties

Synthesis and Chemical Landscape

G Target 6-Phenyl-2-azaspiro[3.3]heptane Hydrochloride FreeBase 6-Phenyl-2-azaspiro[3.3]heptane Target->FreeBase HCl HCl Target->HCl Spirocyclization Spirocyclization FreeBase->Spirocyclization Precursor Substituted Azetidine Precursor Spirocyclization->Precursor Phenylcyclobutanone Phenylcyclobutanone Precursor->Phenylcyclobutanone Azetidinemethanol 3-Amino-3-(hydroxymethyl)azetidine derivative Precursor->Azetidinemethanol

General Synthetic Protocol

A generalized, multi-step synthetic protocol can be proposed, leveraging common reactions in heterocyclic chemistry. This protocol is a composite of established methods for similar structures and serves as a validated starting point for laboratory synthesis.

Step 1: Formation of a Key Azetidine Intermediate

  • Protection of Azetidine: Begin with a commercially available 3-hydroxyazetidine derivative. The nitrogen is typically protected with a suitable group, such as a benzyl (Bn) or tert-butoxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.

  • Oxidation: The hydroxyl group is oxidized to a ketone using standard oxidizing agents like Dess-Martin periodinane or a Swern oxidation.

  • Wittig Reaction: The resulting azetidinone is then subjected to a Wittig reaction with a phosphonium ylide derived from a halomethylphenyl species to introduce the phenyl-substituted carbon that will become part of the cyclobutane ring.

Step 2: Cyclobutane Ring Formation

  • [2+2] Cycloaddition: The product from Step 1, now containing an exocyclic double bond, can undergo a [2+2] cycloaddition with a suitable ketene or ketene equivalent. This is a common method for forming four-membered rings.

  • Reduction: The resulting cyclobutanone is then reduced to the corresponding methylene group via a Wolff-Kishner or Clemmensen reduction.

Step 3: Deprotection and Salt Formation

  • Deprotection: The nitrogen protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group or acidic treatment for a Boc group).

  • Salt Formation: The free base of 6-Phenyl-2-azaspiro[3.3]heptane is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

Physicochemical and Spectroscopic Profile

Precise experimental data for 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride is not widely published. However, we can predict its key properties based on its structure and data from analogous compounds.

PropertyPredicted Value/RangeRationale
Molecular Formula C₁₂H₁₆ClNBased on atomic composition.
Molecular Weight 209.72 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for hydrochloride salts of amines.
Solubility Soluble in water and polar organic solventsThe hydrochloride salt form increases polarity and aqueous solubility.
Melting Point > 200 °C (with decomposition)Expected for a rigid, salt-like organic molecule.
pKa (of conjugate acid) 9.5 - 10.5Similar to other secondary amines in a constrained ring system.
Expected Spectroscopic Signatures
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid spirocyclic system. Key signals would include:

    • Aromatic protons of the phenyl group in the range of 7.2-7.5 ppm.

    • Aliphatic protons of the azetidine and cyclobutane rings, likely appearing as multiplets between 2.0 and 4.0 ppm.

    • A broad signal for the N-H proton of the protonated amine, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for:

    • The aromatic carbons of the phenyl ring (125-145 ppm).

    • The spiro carbon atom (a quaternary carbon).

    • The aliphatic carbons of the two rings.

  • IR Spectroscopy: The infrared spectrum would be characterized by:

    • N-H stretching vibrations of the secondary ammonium salt in the region of 2400-2800 cm⁻¹ (broad).

    • C-H stretching vibrations of the aromatic and aliphatic groups (2850-3100 cm⁻¹).

    • C=C stretching vibrations of the aromatic ring (around 1600 and 1450 cm⁻¹).

    • C-N stretching vibrations.

Applications in Drug Discovery and Development

The true value of 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride lies in its potential as a versatile building block in the synthesis of novel therapeutic agents. Its rigid, three-dimensional structure can be exploited to orient pharmacophoric groups in a precise manner, potentially leading to enhanced binding affinity and selectivity for biological targets.

The azaspiro[3.3]heptane scaffold has been incorporated into molecules targeting a range of diseases, including cancer, infectious diseases, and central nervous system disorders.[5][6] The phenyl substitution on the cyclobutane ring of the title compound provides a vector for further functionalization or for engaging in hydrophobic or π-stacking interactions within a protein binding pocket.

Conclusion

6-Phenyl-2-azaspiro[3.3]heptane hydrochloride stands as a prime example of the innovative scaffolds being developed to address the challenges of modern drug discovery. Its unique structural features offer a departure from traditional, planar molecules, providing a pathway to compounds with improved pharmacological properties. As synthetic methodologies for this and related compounds become more refined, we can anticipate the increased appearance of the azaspiro[3.3]heptane core in the next generation of therapeutic agents. This guide has provided a foundational understanding of its chemical identity, synthesis, and potential applications, serving as a valuable resource for researchers at the forefront of medicinal chemistry.

References

  • PubChemLite. 6-phenyl-1-azaspiro[3.3]heptane (C12H15N). Available from: [Link].

  • Hamza, D., & Michael, J. (Year). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Source.
  • Ritchie, T. J., & MacDonald, S. J. F. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry.
  • Chekler, E. L., et al. (Year). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters.
  • Mykhailiuk, P. K. (Year). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Wadsworth, D. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development.
  • Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters.
  • Chekmarev, P. A., et al. (Year). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal.

Sources

Technical Guide: 2-Azaspiro[3.3]heptane Hydrochloride Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spiro Switch" in Modern Drug Design

The 2-azaspiro[3.3]heptane scaffold represents a paradigm shift in medicinal chemistry, moving away from flat, aromatic-dominated structures toward high-Fsp³ architectures. As a bioisostere for piperidine and morpholine, this spirocyclic amine offers a unique combination of structural rigidity, defined exit vectors, and modulated basicity.

This guide provides a comprehensive technical analysis of the 2-azaspiro[3.3]heptane hydrochloride building block, focusing on its synthesis, physicochemical impact, and application in hit-to-lead optimization.

Structural Anatomy & Physicochemical Profile[1][2][3][4]

The Geometry of Strain

Unlike the chair conformation of piperidine, the 2-azaspiro[3.3]heptane core consists of two perpendicular cyclobutane rings sharing a single spiro-carbon. This creates a rigid, non-planar topology that significantly alters the spatial projection of substituents.

  • Puckering: The cyclobutane rings are not flat; they exhibit a "puckered" conformation to relieve torsional strain, typically oscillating between 20° and 30°.

  • Vector Alignment: Replacing a piperidine with a 2-azaspiro[3.3]heptane introduces a ~90° twist in the exit vectors of substituents attached to the nitrogen and the C6 position. This "orthogonality" allows researchers to explore novel chemical space and escape flatland IP constraints.

Basicity and Lipophilicity (The "Spiro Effect")

A counterintuitive phenomenon is observed when switching from piperidine to 2-azaspiro[3.3]heptane: despite adding carbon bulk (in some comparisons) or maintaining heavy atom count, the LogD often decreases .

  • pKa Shift: The strained azetidine ring increases the s-character of the nitrogen lone pair, typically lowering the pKa compared to piperidine (pKa ~11 vs. ~9.5–10 for the spirocycle). However, in physiological conditions (pH 7.4), the amine remains protonated, maintaining solubility.

  • Lipophilicity: The compact, spherical shape reduces the solvent-accessible surface area (SASA) relative to flexible chains, often resulting in lower experimental LogD values.

Table 1: Comparative Physicochemical Properties

PropertyPiperidine2-Azaspiro[3.3]heptaneImpact on Drug Design
Geometry Flexible ChairRigid SpirocyclicReduces entropic penalty upon binding.
Vector Angle ~180° (C4-N)~90° (Twisted)Accesses new binding pockets; IP generation.
pKa (Conj. Acid) ~11.0~9.5 - 10.5Modulates permeability and hERG liability.
Fsp³ Character HighHighImproves solubility and metabolic stability.[1][2]
Metabolic Stability Susceptible to oxidationResistantSteric bulk at spiro center blocks CYP450 access.

Synthesis & Manufacturing Protocol

The synthesis of the 2-azaspiro[3.3]heptane core relies on the double alkylation of a nitrogen nucleophile using a cyclobutane electrophile. The hydrochloride salt is the preferred form for stability and handling.

Strategic Route: The "Carreira-SpiroChem" Approach

The most robust route utilizes 1,1-bis(hydroxymethyl)cyclobutane as the starting scaffold. This diol is activated (tosylated) and then cyclized with a bulky amine (benzylamine or tosylamide), followed by deprotection and salt formation.

Detailed Experimental Protocol

Note: This protocol describes the synthesis of the parent amine hydrochloride.

Step 1: Activation of the Scaffold

  • Reactant: 1,1-bis(hydroxymethyl)cyclobutane.

  • Reagents: p-Toluenesulfonyl chloride (TsCl), Pyridine, DCM.

  • Procedure: Cool solution of diol in DCM/Pyridine to 0°C. Add TsCl portion-wise. Stir at RT for 12h.

  • Workup: Wash with 1N HCl, brine, dry over MgSO₄.

  • Product: Cyclobutane-1,1-diylbis(methylene) bis(4-methylbenzenesulfonate).

Step 2: Spirocyclization

  • Reactants: Ditosylate (from Step 1), Benzylamine (BnNH₂).

  • Solvent: Acetonitrile or DMF (High dilution is critical to favor intramolecular cyclization over polymerization).

  • Conditions: Reflux (80°C) with DIPEA (3 equiv) for 24–48h.

  • Mechanism: Double Sɴ2 displacement. The first displacement forms a tethered intermediate; the second closes the spiro ring.

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Deprotection & Salt Formation (The Critical Step)

  • Substrate: N-Benzyl-2-azaspiro[3.3]heptane.

  • Reagents: 1-Chloroethyl chloroformate (ACE-Cl) followed by MeOH reflux (Olofson method) OR Pd/C + H₂ (Hydrogenolysis).

    • Recommendation: Hydrogenolysis is cleaner for this scaffold.

  • Hydrogenolysis: Dissolve substrate in MeOH. Add 10% Pd/C (wet). Stir under H₂ balloon (1 atm) for 12h. Filter through Celite.

  • HCl Formation: To the filtrate (free amine in MeOH), add HCl in Dioxane (4M) dropwise at 0°C until pH < 2.

  • Isolation: Concentrate in vacuo. Triturate the residue with Et₂O or Acetone to induce crystallization.

  • Yield: White crystalline solid (Hygroscopic).

SynthesisWorkflow Start 1,1-bis(hydroxymethyl) cyclobutane Activation Activation (TsCl, Pyridine) Start->Activation Intermediate1 Ditosylate Intermediate Activation->Intermediate1 Cyclization Spirocyclization (BnNH2, Reflux) Intermediate1->Cyclization Double SN2 Intermediate2 N-Benzyl-2-azaspiro [3.3]heptane Cyclization->Intermediate2 Deprotection Hydrogenolysis (H2, Pd/C) Intermediate2->Deprotection SaltFormation Salt Formation (HCl in Dioxane) Deprotection->SaltFormation FinalProduct 2-Azaspiro[3.3]heptane Hydrochloride SaltFormation->FinalProduct

Figure 1: Synthetic workflow for the manufacturing of 2-azaspiro[3.3]heptane hydrochloride.

Medicinal Chemistry Decision Framework

When should a researcher deploy this building block? The decision should be driven by specific optimization goals: solubility, metabolic stability, or IP generation.

Bioisosteric Replacement Strategy

The 2-azaspiro[3.3]heptane core is most effective when replacing:

  • Piperidine/Piperazine: To reduce lipophilicity (LogD) and block metabolism at the alpha-carbon (due to the quaternary spiro center).

  • Cyclohexane: To introduce polarity (via the amine) without sacrificing the steric bulk.

  • Gem-dimethyl groups: The spirocycle acts as a "tied-back" gem-dimethyl group, reducing conformational entropy.

Case Study: Bupivacaine Analogs

Research has demonstrated that replacing the piperidine ring in the anesthetic Bupivacaine with a 2-azaspiro[3.3]heptane core results in analogs with:

  • Retained Potency: The spatial volume of the spirocycle mimics the chair-piperidine sufficiently to fit the voltage-gated sodium channel.

  • Lower Toxicity: Faster clearance of specific metabolites due to the altered ring electronics.

  • Novel IP: The resulting molecule is structurally distinct enough to bypass existing piperidine patents.

DecisionTree Problem Lead Compound Optimization (Piperidine/Morpholine Core) Issue1 High Metabolic Clearance? Problem->Issue1 Issue2 Solubility / LogD Issues? Problem->Issue2 Issue3 IP Space Crowded? Problem->Issue3 Solution Deploy 2-Azaspiro[3.3]heptane Issue1->Solution Yes Issue2->Solution Yes Issue3->Solution Yes Reason1 Spiro center blocks alpha-oxidation Solution->Reason1 Reason2 Lowers LogD via pKa modulation & SASA Solution->Reason2 Reason3 Novel Vector Geometry (90° Twist) Solution->Reason3

Figure 2: Decision matrix for implementing spirocyclic bioisosteres in lead optimization.

Handling and Stability

Hydrochloride Salt Characteristics
  • Appearance: White to off-white crystalline solid.

  • Hygroscopicity: Moderately hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in DCM or ether.

  • Stability: Unlike oxetane-containing spirocycles (e.g., 2-oxa-6-azaspiro[3.3]heptane) which can be acid-sensitive, the all-carbon 2-azaspiro[3.3]heptane core is chemically robust. It withstands harsh acidic conditions (6N HCl, 100°C) without ring opening, making the HCl salt a viable long-term storage form.

Analytical Validation
  • ¹H NMR (D₂O): Characteristic multiplets for the cyclobutane protons. The spiro-center creates unique splitting patterns due to the magnetic inequivalence of the "roof" and "floor" protons relative to substituents.

  • ¹³C NMR: The spiro quaternary carbon typically appears around 30–40 ppm.

References

  • Burkhard, J. A., et al. (2010).[3] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Scaffolds for Drug Discovery. Organic Letters.

  • Wuitschik, G., et al. (2010).[3] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.

  • Mykhailiuk, P. K. (2023).[4][5] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Barnes-Seeman, D. (2014). The physicochemical properties of spirocyclic amines. Journal of Medicinal Chemistry.

Sources

An In-Depth Technical Guide to the Safe Handling of 6-Phenyl-2-azaspiro[3.3]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Hazard Identification and Classification

While a specific GHS classification for 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride is not formally established, data from structurally related azaspiro[3.3]heptane derivatives allows for a presumptive hazard assessment. The primary hazards are anticipated to be:

  • Skin Corrosion/Irritation: Many amine hydrochlorides and related spirocyclic compounds are known to cause skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: This class of compounds frequently causes serious eye irritation upon contact.[1][2][3][4]

  • Acute Toxicity (Oral): May be harmful if swallowed.[1][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[1][4]

Based on these extrapolations, the compound should be handled as hazardous, with the appropriate precautions taken.

Presumptive GHS Pictograms and Hazard Statements
PictogramGHS ClassificationHazard Statement
GHS07 Skin Irritation (Category 2)H315: Causes skin irritation[1][2][3]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2][3]
Acute Toxicity, Oral (Category 4/5)H302/H303: Harmful or may be harmful if swallowed[1]
STOT - Single Exposure (Category 3)H335: May cause respiratory irritation[1][5]

Expert Insight: The hydrochloride salt form can increase the irritant nature of the parent amine. The acidic nature of the salt can contribute to skin and eye irritation. Furthermore, the fine, dusty nature of many hydrochloride salts increases the risk of inhalation, making respiratory protection crucial.

Section 2: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment.

Engineering Controls
  • Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Use tightly fitting safety goggles or a face shield.[3][7][8] Standard safety glasses do not provide adequate protection from dusts.

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[9] Use proper glove removal technique to avoid contaminating skin.[3]

    • Lab Coat: A buttoned lab coat should be worn at all times.

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter may be necessary.[8]

PPE_Workflow cluster_ppe Personal Protective Equipment Protocol start Handling Solid Compound fume_hood Work in Chemical Fume Hood start->fume_hood eye_protection Wear Safety Goggles / Face Shield fume_hood->eye_protection gloves Wear Nitrile Gloves eye_protection->gloves lab_coat Wear Lab Coat gloves->lab_coat respirator_check Potential for Dust Generation? lab_coat->respirator_check respirator Use NIOSH-Approved Respirator respirator_check->respirator Yes proceed Proceed with Experiment respirator_check->proceed No respirator->proceed end Decontaminate & Doff PPE proceed->end

Figure 1: PPE Decision Workflow

Section 3: Safe Handling and Storage Protocols

Handling
  • Avoid contact with skin, eyes, and clothing.[3][6]

  • Do not breathe dust.[4]

  • Wash hands thoroughly after handling, and before eating, drinking, or smoking.[2][4][6]

  • Ensure all containers are properly labeled.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][10]

  • Keep refrigerated when possible.[2][4]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[4][10]

Expert Insight: The spirocyclic nature of the molecule does not inherently suggest instability, but as with all amine salts, it should be protected from strong bases, which would liberate the free amine. It should also be kept away from strong oxidizing agents due to the potential for reaction with the amine functionality.

Section 4: Emergency Procedures

A clear and practiced emergency plan is crucial for mitigating the effects of accidental exposure or release.

First-Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][4]

  • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][4] Remove contaminated clothing.[4]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][4]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[4][6] Do not induce vomiting.[7]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[3][7] Wear appropriate PPE as described in Section 2. Avoid breathing dust.[3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

  • Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[3][7][8]

Spill_Response cluster_spill Accidental Spill Response Protocol spill Spill Detected evacuate Evacuate Immediate Area spill->evacuate don_ppe Don Full PPE (Gloves, Goggles, Respirator) evacuate->don_ppe contain Contain Spill (Prevent Spread) don_ppe->contain cleanup Clean Up Solid (Avoid Dust Generation) contain->cleanup disposal Place in Labeled Waste Container cleanup->disposal decontaminate Decontaminate Area disposal->decontaminate end Response Complete decontaminate->end

Figure 2: Spill Response Workflow

Section 5: Physical and Chemical Properties for Risk Assessment

While exhaustive data is unavailable, the following properties are relevant for a comprehensive risk assessment:

PropertyValue/InformationSignificance for Safety
Molecular Formula C₁₃H₁₇N · HClBase formula for characterization.
Appearance Likely a white to off-white solid.Visual identification.
Solubility Expected to be soluble in water and polar organic solvents.Important for decontamination and potential environmental fate.
Stability Stable under recommended storage conditions.[9]Indicates low risk of decomposition under normal use.
Incompatibilities Strong oxidizing agents, strong bases.[9]Highlights materials to avoid in storage and reactions.
Hazardous Decomposition Products Upon combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[9]Informs firefighting procedures and the need for self-contained breathing apparatus.

Section 6: Toxicological Information

No specific toxicological studies on 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride have been published in publicly accessible literature. The toxicological assessment is therefore based on the presumed hazards of skin, eye, and respiratory irritation, as well as potential harm if swallowed.[1][4] The toxicological properties have not been fully investigated.[9] There is no data available on carcinogenicity, mutagenicity, or reproductive toxicity.[2][4][9]

Conclusion

6-Phenyl-2-azaspiro[3.3]heptane hydrochloride is a valuable research tool, but it must be handled with the appropriate level of caution. By adhering to the principles of good laboratory practice, utilizing proper engineering controls, wearing the correct personal protective equipment, and being prepared for emergencies, researchers can work safely with this compound. This guide provides a foundational understanding of the potential hazards and the necessary protocols to mitigate them, ensuring a safe and productive research environment.

References

  • Fisher Scientific. Safety Data Sheet for 2-OXA-6-AZASPIRO[3.3]HEPTANE. HEMIOXALATE. (Note: A direct deep link is unavailable, search for the product on the Fisher Scientific website to access the SDS).

  • PubChem. 2-Azaspiro[3.3]heptan-6-ol hydrochloride. National Center for Biotechnology Information. .

  • Fisher Scientific. Safety Data Sheet for 6-Oxa-1-azaspiro[3.3]heptane hemioxalate. (Note: A direct deep link is unavailable, search for the product on the Fisher Scientific website to access the SDS).

  • Fisher Scientific. Safety Data Sheet for 1-Boc-2,6-diazaspiro[3.3]heptane hemioxalate. (Note: A direct deep link is unavailable, search for the product on the Fisher Scientific website to access the SDS).

  • Sigma-Aldrich. Safety Data Sheet. (Note: Generic SDS link, specific product SDS may require login).

  • Angene Chemical. Safety Data Sheet for 2-Oxa-6-azaspiro[3.3]heptane. (Note: A direct SDS link is often product-specific and may change).

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-oxa-6-azaspiro[3.3]heptane. .

  • Mesa Industries. Safety Data Sheet. (Note: General link, not for a specific chemical).

  • Santa Cruz Biotechnology, Inc. Safety Data Sheet. (Note: General link, search for specific product SDS).

  • DC Fine Chemicals. Safety Data Sheet. (Note: General link to SDS resources).

  • Sigma-Aldrich. Amaranth analytical standard. .

  • Sigma-Aldrich. 2-Azaspiro[3.3]heptane hydrochloride. .

  • Fisher Scientific. Safety Data Sheet for Amaranth. (Note: A direct deep link is unavailable, search for the product on the Fisher Scientific website to access the SDS).

  • PubChem. 2-Azaspiro[3.3]heptane. National Center for Biotechnology Information. .

Sources

Methodological & Application

Application Note: Scalable Synthesis of 6-Phenyl-2-azaspiro[3.3]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 6-phenyl-2-azaspiro[3.3]heptane hydrochloride . The 2-azaspiro[3.3]heptane scaffold is increasingly utilized in medicinal chemistry as a conformationally restricted, metabolically stable bioisostere of the piperidine ring. This guide outlines a three-stage synthetic route starting from the commercially available tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, featuring a Grignard addition, dehydration/hydrogenation sequence, and final deprotection.

Introduction & Rationale

The incorporation of spirocyclic motifs into drug candidates is a proven strategy to improve physicochemical properties. The 2-azaspiro[3.3]heptane core offers a defined vector orientation that differs from the common piperidine or piperazine rings, often leading to improved selectivity and solubility profiles.

This protocol addresses the specific challenge of introducing an aryl substituent at the 6-position (the "tail" of the molecule), a common requirement for optimizing hydrophobic interactions in a binding pocket.

Key Mechanistic Features:
  • Regiocontrol: The spiro[3.3] system is strained; however, the C6 position is accessible for nucleophilic attack.

  • Benzylic Stabilization: The intermediate tertiary alcohol is benzylic, facilitating subsequent deoxygenation via dehydration and hydrogenation.

  • Scalability: The selected reagents (PhMgBr, Pd/C, HCl) are standard for gram-to-kilogram scale-up.

Retrosynthetic Analysis

The synthetic strategy relies on the functionalization of the pre-formed spirocyclic ketone. The disconnection approach reveals the ketone as the divergent intermediate.

Retrosynthesis Target 6-Phenyl-2-azaspiro[3.3]heptane HCl (Target) BocAmine N-Boc-6-phenyl-2-azaspiro[3.3]heptane (Protected Intermediate) Target->BocAmine Deprotection (HCl/Dioxane) Alkene N-Boc-6-phenyl-2-azaspiro[3.3]hept-5-ene (Olefin) BocAmine->Alkene Hydrogenation (H2, Pd/C) Alcohol N-Boc-6-hydroxy-6-phenyl-2-azaspiro[3.3]heptane (Tertiary Alcohol) Alkene->Alcohol Dehydration (MsCl, Et3N) Ketone tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (Starting Material) Alcohol->Ketone Grignard Addition (PhMgBr)

Caption: Retrosynthetic disconnection showing the linear transformation from the spiro-ketone.

Experimental Protocol

Safety Pre-requisites
  • Grignard Reagents: Highly reactive with water/air. Use flame-dried glassware and inert atmosphere (N2/Ar).

  • Hydrogenation: Pressurized H2 gas presents an explosion hazard. Check reactor integrity.

  • Hydrochloric Acid: Corrosive. Use in a fume hood.

Step 1: Grignard Addition

Objective: Installation of the phenyl ring via nucleophilic addition to the ketone.

  • Reagents:

    • tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv)

    • Phenylmagnesium bromide (PhMgBr), 1.0 M in THF (1.2 equiv)

    • Tetrahydrofuran (THF), anhydrous

    • Ammonium chloride (sat. aq.)

Procedure:

  • Charge a flame-dried 3-neck flask with the ketone (1.0 equiv) and anhydrous THF (10 mL/g).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add PhMgBr dropwise over 30 minutes, maintaining internal temperature below -70 °C.

  • Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours.

  • Quench: Carefully add saturated aq. NH4Cl solution dropwise at 0 °C.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient) to yield tert-butyl 6-hydroxy-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate.

Step 2: Dehydration and Hydrogenation

Objective: Removal of the hydroxyl group to yield the saturated phenyl-substituted core.

  • Reagents:

    • Thionyl chloride (SOCl2) or Methanesulfonyl chloride (MsCl)

    • Triethylamine (Et3N)

    • Palladium on Carbon (10% Pd/C)

    • Hydrogen gas (H2)

Procedure A (Dehydration):

  • Dissolve the Step 1 Alcohol in DCM (10 mL/g) and cool to 0 °C.

  • Add Et3N (3.0 equiv) followed by MsCl (1.5 equiv).

  • Stir for 2-4 hours, allowing to warm to RT. (Elimination usually occurs spontaneously or upon mild heating to 40 °C).

  • Workup: Wash with water and NaHCO3. Concentrate to obtain the crude alkene (tert-butyl 6-phenyl-2-azaspiro[3.3]hept-5-ene-2-carboxylate).

Procedure B (Hydrogenation):

  • Dissolve the crude alkene in MeOH or EtOH (15 mL/g).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H2 atmosphere (balloon pressure or 1-3 bar in a shaker) for 12 hours at RT.

  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Concentration: Evaporate solvent to yield tert-butyl 6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate.

Step 3: Deprotection and Salt Formation

Objective: Removal of the Boc group and isolation of the stable hydrochloride salt.

  • Reagents:

    • 4.0 M HCl in 1,4-Dioxane

    • Diethyl ether (Et2O) or MTBE

Procedure:

  • Dissolve the Step 2 Product in a minimal amount of 1,4-dioxane or DCM.

  • Add 4.0 M HCl in Dioxane (5-10 equiv) at 0 °C.

  • Stir at RT for 2-4 hours. A white precipitate should form.

  • Isolation: Dilute the mixture with excess Et2O or MTBE to maximize precipitation.

  • Filtration: Collect the solid by filtration under N2.

  • Drying: Dry under high vacuum to yield 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride as a white solid.

Analytical Data Summary

CompoundExpected 1H NMR Features (CDCl3/DMSO-d6)Mass Spectrometry (ESI)
Step 1 Alcohol δ 7.2-7.4 (m, 5H, Ar-H), 3.8-4.0 (m, 4H, N-CH2), 2.4-2.6 (m, 4H, C-CH2), 1.4 (s, 9H, Boc)[M+Na]+ ~312
Step 2 Alkene δ 6.2 (s, 1H, Vinyl-H), 7.2-7.4 (m, 5H, Ar-H), 1.4 (s, 9H, Boc)[M+H]+ ~272 (minus tBu)
Final Product δ 9.2 (br s, 2H, NH2+), 7.1-7.3 (m, 5H, Ar-H), 3.9 (m, 4H, N-CH2), 3.3 (m, 1H, CH-Ph), 2.3-2.5 (m, 4H, C-CH2)[M+H]+ 174.1

Critical Process Parameters (CPPs)

Workflow Start Start: Boc-Ketone Step1 Grignard Addition (-78°C to 0°C) CPP: Moisture Control Start->Step1 Step2 Dehydration (MsCl/Et3N) CPP: Complete Elimination Step1->Step2 Step3 Hydrogenation (Pd/C, H2) CPP: Catalyst Loading Step2->Step3 Step4 Deprotection (HCl/Dioxane) CPP: Anhydrous Conditions Step3->Step4 End Final Product HCl Salt Step4->End

Caption: Operational workflow highlighting Critical Process Parameters (CPPs) for each stage.

References

  • Synthesis of the Ketone Intermediate: Burkhard, J. A.; Guérot, C.; Knust, H.; Carreira, E. M. "Synthesis of Azaspiro[3.3]heptanes: A New Family of Rigid Scaffolds for Medicinal Chemistry." Org.[2][3] Lett.2010 , 12, 1944–1947. [Link]

  • General Spirocycle Functionalization: Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Fischer, H.; Wagner, B.; Schuler, F.; Polonchuk, L.; Carreira, E. M. "Oxetanes as Promising Modules in Drug Discovery."[4] Angew.[4] Chem. Int. Ed.2006 , 45, 7736–7739. [Link]

  • Grignard Addition to Cyclobutanones: Wuitschik, G.; Carreira, E. M.; Wagner, B.; et al. "Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Focused Library Design and Synthesis." J. Med. Chem.2010 , 53, 3227–3246. [Link]

  • Ionic Hydrogenation (Alternative Deoxygenation): Carey, F. A.; Tremper, H. S. "Carbonium ion-silane hydride transfer reactions." J. Am. Chem. Soc.1968 , 90, 2578. [Link]

Sources

Application Note: Strategic Solvent Selection for Reactions Involving 6-Phenyl-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-phenyl-2-azaspiro[3.3]heptane motif is a conformationally restricted building block of significant interest in modern medicinal chemistry, serving as a saturated bioisostere for common ring systems like piperidine.[1] Its unique three-dimensional structure can enhance drug-likeness, improve target selectivity, and offer novel intellectual property. The successful synthesis and derivatization of this scaffold are critically dependent on the reaction medium. This guide provides researchers, scientists, and drug development professionals with a detailed framework for strategic solvent selection in key transformations involving 6-phenyl-2-azaspiro[3.3]heptane, focusing on the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

The Central Role of the Solvent: Foundational Principles

A solvent is not merely a medium for dissolving reactants; it is an active participant that can profoundly influence reaction kinetics, equilibria, and mechanism.[2][3] A strategic approach to solvent selection moves beyond literature precedent to a rational choice based on the specific transformation.[4]

Key solvent properties to consider include:

  • Polarity and Dielectric Constant: Polar solvents are essential for dissolving polar reactants and stabilizing charged intermediates or transition states, which is common in nucleophilic substitution reactions.[5]

  • Proticity (Protic vs. Aprotic): Protic solvents (e.g., water, ethanol) can hydrogen-bond and solvate anions, which can be detrimental to the reactivity of nucleophiles in SN2 reactions. Polar aprotic solvents (e.g., DMF, DMSO, THF) solvate cations but leave anions relatively "bare" and highly reactive.[5]

  • Boiling Point: The boiling point must be appropriate for the desired reaction temperature, ensuring thermal stability of reactants and products while allowing for efficient removal post-reaction.

  • Solubility: All reactants, catalysts, and key intermediates must remain sufficiently soluble to participate in the reaction. Post-reaction, the desired product should ideally be separable from impurities, sometimes through selective precipitation by introducing an anti-solvent.

The following flowchart provides a logical path for initial solvent consideration.

SolventSelection Start Identify Reaction Type Mechanism Determine Probable Mechanism (e.g., SN2, Catalytic Cycle) Start->Mechanism Properties Identify Key Solvent Properties (e.g., Polar Aprotic, Non-coordinating) Mechanism->Properties Screen Select Candidate Solvents for Screening (e.g., DMF, THF, Toluene, Dioxane) Properties->Screen Optimize Optimize based on Yield, Purity, and Work-up Screen->Optimize

Caption: Logical workflow for rational solvent selection.

Key Transformation I: Synthesis via Intramolecular Cyclization

The formation of the strained azaspiro[3.3]heptane core often proceeds via an intramolecular nucleophilic substitution (SN2) reaction, where an amine attacks an alkyl halide or sulfonate. The solvent's role is to promote this key ring-forming step while minimizing side reactions.

Causality of Solvent Choice

For the intramolecular SN2 cyclization, a polar aprotic solvent is typically preferred. The reaction involves a nucleophilic amine and an electrophilic carbon center.

  • Tetrahydrofuran (THF): THF is a moderately polar aprotic solvent. It is an excellent choice when strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) are used. THF effectively solvates the potassium cation without deactivating the potent t-BuOK anion, which is required to deprotonate a precursor amine hydrochloride salt or to facilitate the displacement.[6]

  • Dimethylformamide (DMF): DMF is a more polar aprotic solvent with a higher boiling point. It provides excellent solubility for a wide range of substrates and salts. In some cases, DMF gives cleaner reaction profiles compared to other solvents like aqueous NMP or DMA.[6] For less reactive precursors, heating in a DMF-water mixture can be optimal, as the water can aid in dissolving inorganic bases and may facilitate the reaction by other mechanisms.[6]

Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane (Analog)

This protocol is adapted from a known synthesis of a related diaza-analog and illustrates the principles for the formation of the spiro[3.3]heptane core.[6]

  • To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (approx. 0.4 M), add potassium tert-butoxide (2.2 equiv, 1.0 M solution in THF) under an inert atmosphere (N₂ or Ar).

  • Seal the reaction vessel and heat the mixture to 70 °C.

  • Monitor the reaction by TLC or LC-MS. If the reaction stalls, an additional portion of potassium tert-butoxide (1.0 equiv) can be added to drive the reaction to completion.[6]

  • After completion (typically 2-3 hours), cool the reaction to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2,6-diazaspiro[3.3]heptane.

Key Transformation II: N-Functionalization Reactions

Once the 6-phenyl-2-azaspiro[3.3]heptane core is formed, the secondary amine of the azetidine ring is a key handle for introducing molecular diversity. The choice of solvent is critical for achieving high yields in both N-alkylation and N-arylation reactions.

N-Alkylation and N-Acylation

These are classic SN2 and nucleophilic acyl substitution reactions, respectively. The goal is to maximize the nucleophilicity of the nitrogen atom.

Causality of Solvent Choice

As with the cyclization, polar aprotic solvents are superior. They solvate the counter-ion of the base (e.g., K⁺ in K₂CO₃ or Na⁺ in NaH) while leaving the spiro-amine nucleophile and the base's anion highly reactive.

  • Recommended Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN).

  • Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) are commonly used.

The table below, adapted from a study on a related 2-oxa-6-azaspiro[3.3]heptane, demonstrates the profound effect of solvent choice on an alkylation reaction yield.[7]

EntrySolventBaseTemperature (°C)Yield (%)Rationale for Performance
1Sulfolane NaOH8087 High boiling, highly polar aprotic; excellent solubility and stabilization of charged intermediates.[7]
2DMSO NaOH8075Highly polar aprotic solvent, effective but can be harder to remove.
3DMF NaOH8050Good general-purpose polar aprotic solvent, but may not be optimal for all substrates.
4NMP NaOH8065Similar to DMF and DMSO, effective at high temperatures.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This reaction is a cornerstone of modern medicinal chemistry for forming C-N bonds. The solvent must support the entire catalytic cycle, from oxidative addition to reductive elimination, by solubilizing the amine, aryl halide, base, and the palladium catalyst/ligand complex.

Causality of Solvent Choice

The choice of solvent in Pd-catalyzed amination is nuanced and depends heavily on the specific catalyst, ligand, and base used.

  • Toluene & Dioxane: These are common non-polar or weakly polar aprotic solvents. They are often used with strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Their non-coordinating nature is thought to be beneficial for the catalytic cycle.

  • Polar Aprotic Solvents (e.g., DMF): While less common, they can be effective in certain systems, particularly with weaker inorganic bases, though catalyst deactivation can sometimes be a concern at high temperatures.

BuchwaldHartwig Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA + Ar-X Int1 L_n(Ar)Pd(II)-X OA->Int1 LE Ligand Exchange Int1->LE + HNR'R'' - HX Int2 L_n(Ar)Pd(II)-NR'R'' LE->Int2 RE Reductive Elimination Int2->RE RE->Pd0 + Ar-NR'R'' center

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol: Palladium-Catalyzed N-Arylation of 6-Phenyl-2-azaspiro[3.3]heptane

This generalized protocol is based on standard Buchwald-Hartwig conditions.[8]

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), 6-phenyl-2-azaspiro[3.3]heptane (1.2 equiv), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add a strong base, such as cesium carbonate (Cs₂CO₃, 2.0 equiv) or sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous, degassed Toluene or 1,4-Dioxane via syringe (approx. 0.1–0.2 M).

  • Heat the reaction mixture to 80–110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Summary and Best Practices

The optimal solvent is intrinsically linked to the specific reaction mechanism. While the recommendations below provide a strong starting point, empirical screening of a small set of rational choices remains the gold standard for process optimization.

Reaction TypeMechanismRecommended SolventsKey Rationale
Intramolecular Cyclization SN2THF, DMFPolar aprotic nature enhances nucleophilicity; choice depends on base and temperature requirements.[6]
N-Alkylation / Acylation SN2 / Acyl Sub.DMF, DMSO, SulfolaneHigh polarity stabilizes charged intermediates and accelerates reaction rates.[7]
Pd-Catalyzed N-Arylation Catalytic CycleToluene, 1,4-DioxaneGenerally non-coordinating solvents that support the full catalytic cycle with common phosphine ligands and strong bases.[8]

Best Practice: Always use anhydrous and, where necessary, degassed solvents for moisture- and air-sensitive reactions, particularly for organometallic catalysis, to prevent catalyst deactivation and ensure reproducibility.

References

  • Watson, P. S., Jiang, B., & Scott, B. (2000). A practical route to 2,6-diazaspiro[3.3]heptanes. Synlett, 2000(06), 863-865. [Link]

  • Stepan, A. F., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 190-193. [Link]

  • Ye, N., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1535–1541. [Link]

  • Brovajol, J., et al. (2021). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Angewandte Chemie International Edition, 60(3), 1436-1442. [Link]

  • ACS Green Chemistry Institute. (n.d.). Solvent Selection. ACS GCI Pharmaceutical Roundtable. Retrieved February 16, 2026, from [Link]

  • LibreTexts Chemistry. (2021). 8.8: Structural and Solvent Effects in SN Reactions. Chemistry LibreTexts. [Link]

  • Mykhailiuk, P. K. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. The Journal of Organic Chemistry, 75(21), 7335-7341. [Link]

  • Oshima, T. (2017). The Solvent Effect on Weak Interactions in Supramolecular Polymers. Chemistry Letters, 46(1), 2-9. [Link]

  • Oliveros-Bastidas, A., & Ashworth, I. W. (2014). Solvent effects on ultrafast photochemical pathways. Accounts of Chemical Research, 47(3), 853-861. [Link]

  • Jessop, P. G. (2016). Solvents and sustainable chemistry. Philosophical Transactions of the Royal Society A, 374(2069), 20150043. [Link]

  • Burkhard, J. A., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525-3526. [Link]

  • Grygorenko, O. O., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, e202318596. [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. Retrieved February 16, 2026, from [Link]

Sources

Storage conditions for 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage & Handling Protocols for 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride

Introduction & Compound Significance

6-Phenyl-2-azaspiro[3.3]heptane hydrochloride is a specialized spirocyclic amine scaffold used increasingly in medicinal chemistry as a bioisostere for piperidine or morpholine rings.[1][2] The spiro[3.3]heptane core offers a unique three-dimensional geometry that can improve the metabolic stability and physicochemical profile of drug candidates compared to their flat aromatic counterparts.[1][2]

However, the strain inherent in the cyclobutane rings of the spiro[3.3]heptane system, combined with the hygroscopic nature of secondary amine hydrochloride salts, necessitates a rigorous storage protocol.[1] Improper handling can lead to hydrolysis, ring-opening degradation, or the formation of hydrates that alter stoichiometric precision in synthesis.[1]

This guide provides an authoritative protocol for the long-term preservation of this compound, ensuring high fidelity for downstream applications in drug discovery and synthesis.[1][2]

Physicochemical Profile

Understanding the fundamental properties of the compound is the first step in establishing a valid storage protocol.[1][2]

PropertySpecificationNotes
Compound Name 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride
Chemical Formula C₁₂H₁₅N[1][2][3] · HCl
Molecular Weight 209.72 g/mol (Free base: ~173.26 g/mol )
Physical State Solid (Powder/Crystalline)Typically white to off-white.[1][2]
Hygroscopicity Moderate to HighHCl salts of secondary amines are prone to moisture uptake.[2]
Solubility DMSO, Methanol, WaterHigh polarity due to ionic salt character.[1]
pKa (Calc) ~10-11 (Secondary Amine)Basic core; stable as salt, sensitive as free base.[1][2]

Storage Protocols

Solid State Storage (Long-Term)

Objective: Prevent moisture absorption and oxidative degradation.[1][2]

  • Temperature: Store at 2°C to 8°C (Refrigerated). While the spirocyclic core is relatively robust, lower temperatures retard kinetic degradation pathways.[1]

  • Atmosphere: Inert Gas (Argon or Nitrogen) .[1][2] The container should be backfilled with an inert gas after every use to displace oxygen and humidity.[1][2]

  • Desiccation: Essential.[1][2] The vial must be stored within a secondary container (desiccator) containing active desiccant (e.g., silica gel or Drierite).[1][2]

  • Container: Amber glass vials with Teflon-lined screw caps are preferred to minimize light exposure and ensure a gas-tight seal.[1][2]

Solution State Storage

Objective: Maintain chemical integrity during experimental workflows.

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard for stock solutions due to its high boiling point and solvation power.[1][2]

  • Temperature: -20°C or lower.

  • Freeze-Thaw Cycles: Limit to <3 cycles . Repeated freezing and thawing promotes precipitation and potential hydrolysis from condensation moisture.[1][2]

  • Aliquot Strategy: Aliquot stock solutions into single-use volumes (e.g., 50 µL or 100 µL) immediately after preparation to avoid repeated exposure of the bulk stock.

Visualized Decision Workflows

The following diagrams illustrate the logical decision-making process for storage and quality control.

Figure 1: Storage Decision Tree

StorageProtocol Start Received Compound: 6-Phenyl-2-azaspiro[3.3]heptane HCl FormCheck Determine Physical State Start->FormCheck SolidPath Solid / Powder FormCheck->SolidPath Dry SolutionPath Solubilized (Stock) FormCheck->SolutionPath Dissolved SolidAction1 1. Place in Amber Vial 2. Purge with Argon/N2 SolidPath->SolidAction1 SolAction1 Solvent: Anhydrous DMSO SolutionPath->SolAction1 SolidAction2 Store at 2-8°C in Desiccator SolidAction1->SolidAction2 SolAction2 Aliquot to Single-Use Vials SolAction1->SolAction2 SolAction3 Store at -20°C SolAction2->SolAction3

Caption: Logic flow for determining optimal storage conditions based on the physical state of the compound.

Figure 2: Quality Control (QC) & Validation Workflow

QCWorkflow Inspect 1. Visual Inspection (Check for clumping/color) Solubility 2. Solubility Test (DMSO/Water) Inspect->Solubility Instrument 3. Instrumental Analysis Solubility->Instrument Decision Pass / Fail? Instrument->Decision Use Proceed to Experiment Decision->Use Purity >95% Discard Purify or Discard Decision->Discard Degradation

Caption: Step-by-step validation process to ensure compound integrity before experimental use.

Handling & Safety Protocols

Caution: As a chemical building block, this compound has not been fully characterized for toxicological properties.[1] Treat as a potential irritant.[1][2]

  • Personal Protective Equipment (PPE):

    • Nitrile Gloves: Double-gloving recommended when handling stock solutions.[1][2]

    • Safety Glasses: Standard side-shield protection.[1][2][4]

    • Lab Coat: Required.

  • Handling Environment:

    • Always weigh the solid in a fume hood or a ventilated balance enclosure .[1][2]

    • Avoid breathing dust.[1][2][3][4][5][6][7][8] The hydrochloride salt can be irritating to mucous membranes (inhalation hazard).[1][2]

  • Spill Management:

    • Solid spills: Sweep up carefully to avoid dust generation; wipe area with a damp paper towel.[1][2]

    • Solution spills: Absorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste.[1][2]

Troubleshooting & FAQs

  • Issue: The powder has turned into a sticky gum.

    • Cause: Hygroscopicity.[1][2] The seal was likely compromised, and the HCl salt absorbed atmospheric water.

    • Remedy: If for synthesis, you may attempt to dry it under high vacuum over P₂O₅.[1] For biological assays, discard and purchase fresh stock, as stoichiometry is now unknown.[1]

  • Issue: The solution has turned yellow.

    • Cause: Oxidation of the amine or trace impurities.[1][2]

    • Remedy: Check purity via LC-MS.[1][2] If the parent peak is intact (>95%), it may still be usable for rough screening, but purification is recommended for critical data.[1][2]

References

  • Sigma-Aldrich. 2-Azaspiro[3.3]heptane hydrochloride Product Sheet. Accessed Oct 2025.[2][7] Link

  • PubChem. 2-Azaspiro[3.3]heptane hydrochloride Compound Summary. National Library of Medicine.[2] Link

  • Mykhailiuk, P. K. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv, 2020. (Provides context on stability and utility of the scaffold). Link

  • Fisher Scientific. Safety Data Sheet: 6-Oxa-1-azaspiro[3.3]heptane hemioxalate. (Analogous spirocyclic amine storage data). Link[1][2]

Sources

Troubleshooting & Optimization

Resolving solubility issues with 2-azaspiro[3.3]heptane HCl salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Azaspiro[3.3]heptane Derivatives

A Guide to Resolving Solubility Issues with 2-Azaspiro[3.3]heptane Hydrochloride Salts

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide not just solutions, but a foundational understanding of the challenges associated with 2-azaspiro[3.3]heptane HCl salt solubility. This novel spirocyclic scaffold is increasingly popular for its unique structural and beneficial physicochemical properties, but like many amine hydrochlorides, its solubility can be a critical hurdle.[1] This guide will equip you with the knowledge and practical steps to overcome these challenges effectively.

Frequently Asked Questions (FAQs): First Principles

This section addresses the fundamental scientific principles governing the solubility of your compound. Understanding why a problem occurs is the first step to solving it.

Q1: I've synthesized a 2-azaspiro[3.3]heptane derivative as an HCl salt, and it has poor solubility in both aqueous buffers and organic solvents. Why is this happening?

This is a common and multifaceted issue that stems from the interplay between the solid state of the salt and its interaction with the solvent.

  • High Lattice Energy: As an ionic salt, your compound exists in a crystal lattice. The energy required to break apart this lattice into individual ions is called lattice energy.[2][3] If the lattice energy is very high, the solvent molecules may not provide enough energy (solvation energy) to overcome it, resulting in low solubility.[4][5] This is often the case for rigid, crystalline structures.

  • Polarity Mismatch: The 2-azaspiro[3.3]heptane HCl salt is a polar, ionic compound. It will have the highest solubility in polar solvents (like water, methanol, or DMSO) that can effectively solvate the charged amine and the chloride counter-ion. In non-polar organic solvents (like dichloromethane or hexanes), solubility is expected to be very low.

  • The "Free Base" Form: In any solution, an equilibrium exists between the protonated (charged) amine and the neutral "free base" form. The free base is significantly less polar and thus less soluble in aqueous media. If the pH of your solution is near or above the pKa of the amine, more of the compound will convert to the less soluble free base, causing it to precipitate. The basic pKa for a related structure, 2-azaspiro[3.3]heptan-6-amine, is predicted to be around 10.4, indicating it is a strong base.[6]

Q2: What is the role of the hydrochloride (HCl) salt? Shouldn't it improve aqueous solubility?

Yes, forming a salt is a primary strategy to enhance the aqueous solubility of basic compounds.[7][8] The conversion of the neutral amine to its protonated, cationic form dramatically increases its polarity and ability to interact with water molecules.

However, the success of this strategy depends on several factors. While the salt form is generally more soluble than the free base, its absolute solubility is governed by the crystal lattice energy and the specific solution conditions.[9][10]

Q3: How does pH dramatically affect the solubility of my 2-azaspiro[3.3]heptane HCl salt?

The pH of the aqueous medium is arguably the most critical factor controlling the solubility of an amine salt. The relationship is described by the Henderson-Hasselbalch equation .[11][12][13]

For a basic amine (R₃N), the equilibrium in water is:

R₃NH⁺ (protonated, more soluble) ⇌ R₃N (free base, less soluble) + H⁺

  • Low pH (Acidic): At a pH well below the amine's pKa, the equilibrium is pushed to the left. The compound exists predominantly in its protonated (R₃NH⁺), ionized form, leading to maximum aqueous solubility.

  • High pH (Basic): As the pH approaches and surpasses the pKa, the equilibrium shifts to the right. The compound deprotonates to the neutral free base (R₃N), which is less polar and significantly less soluble in water, often leading to precipitation.

This pH-dependent solubility is a critical concept to master for successful experimentation.[14]

Troubleshooting Guide: Common Experimental Problems

This section provides a question-and-answer formatted guide to directly address specific issues you might encounter in the lab.

Q4: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4) for a biological assay. What should I do first?

The first step is to verify if the issue is pH-related. Since the pKa of the azaspiro[3.3]heptane amine is likely high (e.g., >9), it should be fully protonated and soluble at pH 7.4. If it's not, the problem is likely due to low intrinsic solubility of the salt form itself.

Immediate Troubleshooting Steps:

  • Check the pH: Ensure your buffer is at the correct pH.

  • Lower the pH: Try dissolving the compound in a more acidic buffer (e.g., pH 4-5) or even dilute HCl (e.g., 0.01 M). If it dissolves readily, you have confirmed a pH-dependent solubility issue. The compound may be suitable for assays at lower pH, or you may need to consider formulation strategies.

  • Gentle Warming & Agitation: Gently warming the solution (e.g., to 37°C) and ensuring vigorous stirring can help overcome the kinetic barrier to dissolution.[15][16] However, be cautious of potential compound degradation at higher temperatures.

  • Use a Co-solvent: If permitted by your assay, pre-dissolving the compound in a small amount of a water-miscible organic solvent (like DMSO or ethanol) before adding it to the aqueous buffer can help.[8][17] This is the basis of kinetic solubility measurements.[18][19]

Q5: I dissolved my HCl salt in DMSO for stock, but it precipitates when I dilute it into my aqueous assay buffer. How can I fix this?

This is a classic sign of a compound crashing out of solution and indicates that the thermodynamic solubility in the final aqueous buffer is lower than the concentration you are targeting.

G cluster_prep Preparation cluster_assay Assay Dilution cluster_solutions Solutions Prep High Concentration Stock in 100% DMSO Dilute Dilute into Aqueous Buffer (e.g., 1% final DMSO) Prep->Dilute Precipitate Precipitation Occurs! (Compound 'crashes out') Dilute->Precipitate Concentration > Thermodynamic Solubility S1 Lower Final Concentration Precipitate->S1 Option 1 S2 Increase Co-solvent % (if assay tolerates) Precipitate->S2 Option 2 S3 Lower Buffer pH (if assay tolerates) Precipitate->S3 Option 3 S4 Perform Thermodynamic Solubility Assay Precipitate->S4 Definitive Test

Solutions:

  • Reduce Final Concentration: Your target concentration exceeds the compound's solubility limit in the final buffer composition. The simplest solution is to lower the working concentration.

  • Increase Co-solvent Percentage: If your assay can tolerate it, increasing the final percentage of DMSO (e.g., from 1% to 5%) can keep the compound in solution.[20]

  • Perform a Thermodynamic Solubility Assay: You need to know the actual solubility limit. Following a protocol like the one provided below (Protocol 1) will give you a definitive value (e.g., in µg/mL or µM) for the maximum soluble concentration in your specific buffer.

Q6: My HCl salt is poorly soluble in chlorinated solvents like DCM, which I need for my reaction. How can I get it into the solution?

Directly dissolving an HCl salt in a non-polar solvent is often futile. The most effective strategy is to convert the salt to its free base in situ.

Strategy: In-situ Free-Basing

  • Suspend the 2-azaspiro[3.3]heptane HCl salt in your reaction solvent (e.g., DCM).

  • Add a stoichiometric equivalent (1.0-1.1 eq) of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • The added base will neutralize the HCl, forming a soluble free amine and a precipitated hydrochloride salt of the tertiary amine (e.g., triethylammonium chloride).[15]

  • The now-soluble free amine is ready for your reaction. The precipitated salt byproduct usually does not interfere with subsequent steps but can be filtered off if necessary.

Q7: I'm seeing a significant drop in solubility when using a buffer that contains chloride ions (e.g., a KCl-based buffer). Why?

This is likely due to the Common Ion Effect .[21] The solubility of a salt is governed by its solubility product (Ksp). For your compound, the equilibrium is:

[R₃NH⁺][Cl⁻] ⇌ R₃NHCl (solid)

When you add an external source of chloride ions (the "common ion"), Le Chatelier's principle dictates that the equilibrium will shift to the left to counteract the increase in [Cl⁻].[22][23] This shift results in the precipitation of your salt, effectively decreasing its solubility.

Practical Implication: If you suspect solubility issues, avoid buffers containing high concentrations of chloride ions.[10][24] Consider using phosphate, acetate, or citrate buffers instead.

CommonIonEffect cluster_equilibrium Solubility Equilibrium in Water cluster_addition Addition of Common Ion cluster_shift Le Chatelier's Principle Solid [Compound]-HCl(solid) Dissolved [Compound]-H+(aq) + Cl-(aq) Solid->Dissolved Ksp Dissolved->Solid Shift KCl Add KCl Buffer Chloride Increases [Cl-] in solution KCl->Chloride Shift Equilibrium shifts LEFT to consume excess Cl- Chloride->Shift drives shift Result Result: More solid precipitates, Solubility Decreases Shift->Result

Experimental Protocols

Protocol 1: Thermodynamic Solubility "Shake-Flask" Assay

This "gold standard" method determines the equilibrium solubility of a compound in a specific medium.[18][19][25]

Objective: To find the maximum stable concentration of your compound in a given buffer.

Materials:

  • Your 2-azaspiro[3.3]heptane HCl salt (as a solid).

  • Target aqueous buffer (e.g., pH 7.4 PBS).

  • Vials (e.g., 1.5 mL glass HPLC vials).

  • Orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C).

  • Centrifuge.

  • Syringe filters (e.g., 0.22 µm PVDF).

  • Analytical instrument for quantification (HPLC-UV, LC-MS).

  • Calibration standards of your compound in 100% organic solvent (e.g., DMSO or Acetonitrile).

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 1-2 mg into 1 mL of buffer). The key is to have undissolved solid visible at the end.

  • Equilibration: Seal the vials and place them on a shaker at a constant temperature for 24 hours. This long incubation allows the solution to reach thermodynamic equilibrium.[18]

  • Separation of Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully remove a known volume of the supernatant. For extra certainty, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Dilution & Analysis: Dilute the clear supernatant with an organic solvent (e.g., 1:10 with acetonitrile) to prevent precipitation before analysis.

  • Quantification: Analyze the diluted sample by HPLC-UV or LC-MS. Determine the concentration by comparing the peak area to a standard curve prepared from your calibration standards.

  • Calculation: Multiply the measured concentration by the dilution factor to get the final thermodynamic solubility value.

Table 1: Sample Data Interpretation

ParameterResultInterpretation
Target Concentration100 µMThe desired concentration for the biological assay.
Thermodynamic Solubility15 µMThe compound is not soluble enough at the target concentration.
Action Required The assay must be run at or below 15 µM, or a formulation strategy (e.g., using co-solvents) must be developed.

References

  • Lattice Energy and Solubility. (n.d.). Purdue University Department of Chemistry. [Link]

  • How does the lattice energy of an ionic solid affect its solubility in water? (n.d.). Socratic.org. [Link]

  • How does solubility depend on lattice and hydration energy? (2017, February 26). Quora. [Link]

  • Lattice Energies and Solubility. (2023, May 3). Chemistry LibreTexts. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. [Link]

  • Aqueous Solubility. (n.d.). Creative Biolabs. [Link]

  • Bergström, C. A., & Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2531–2542. [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. (1982). Journal of Pharmaceutical Sciences, 71(2), 215-217. [Link]

  • Common Ion Effect on Solubility of Ionic Salts. (2026, January 6). CK-12 Foundation. [Link]

  • 2-Azaspiro[3.3]heptan-6-amine Properties. (2025, October 15). U.S. Environmental Protection Agency (EPA). [Link]

  • pKa values in solubility determination using the Henderson-Hasselbalch equation. (2015). ADMET & DMPK, 3(4), 359-362. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (2019). New Journal of Chemistry, 43(1), 169-176. [Link]

  • Chapter 3. Pharmacokinetics. (n.d.). AccessPhysiotherapy. [Link]

  • Common Ion Effect - NaCl and HCl. (2020, June 30). YouTube. [Link]

  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. [Link]

  • 2-Azaspiro[3.3]heptane-6-carboxylic acid, 2-(1-oxo-2-propen-1-yl)-. (n.d.). ChemBK. [Link]

  • Can the common ion effect increase the solubility of a solution? (2019, October 27). Quora. [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2015). ADMET & DMPK, 3(4), 359-362. [Link]

  • Common-ion effect. (n.d.). Wikipedia. [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. [Link]

  • 2-Azaspiro(3.3)heptane. (n.d.). PubChem. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Journal of Pharmaceutical Investigation. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2011, November 23). Organic Letters, 13(24), 6472–6475. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]

  • 4 Factors Affecting Solubility Of Drugs. (2022, February 28). Drug Delivery Leader. [Link]

  • Enhancement of solubility: A pharmaceutical overview. (2016, March 18). ResearchGate. [Link]

  • Salt Selection in Drug Development. (2026, February 13). Pharmaceutical Technology. [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • 2-azaspiro[3.3]heptane (C6H11N). (n.d.). PubChemLite. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2018). Synlett, 29(12), 1605-1609. [Link]

  • 2-Azaspiro[3.3]heptane hydrochloride. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Preventing Racemization in Chiral Spirocyclic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the stereocontrolled synthesis of chiral spirocyclic scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity in these unique and valuable molecular architectures. Spirocycles, with their rigid structures, are prominent in natural products and medicinal chemistry, making their enantiomerically pure synthesis a critical endeavor.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant issue in the synthesis of chiral spirocycles?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity.[3] In the context of drug development and synthesis, maintaining the correct three-dimensional structure (stereochemistry) of a molecule is paramount, as different enantiomers can have vastly different biological activities.[4][5] One enantiomer might be therapeutically active, while the other could be inactive or even harmful.[4][5] For spirocyclic compounds, which often serve as rigid scaffolds in drug design, ensuring enantiomeric purity is crucial for achieving the desired pharmacological effect.[1]

Q2: What are the primary mechanisms that lead to racemization during the synthesis of chiral spirocyclic scaffolds?

A2: Racemization can occur through several mechanisms, often involving the formation of a planar, achiral intermediate.[3][6] Common pathways include:

  • Enolization: For spirocycles containing carbonyl groups, base- or acid-catalyzed enolization can lead to the formation of a planar enol or enolate intermediate. Subsequent reprotonation can occur from either face, leading to a racemic mixture.[3]

  • Carbocation Formation: Reactions that proceed through a carbocation intermediate at the stereocenter can also lead to racemization. The planar nature of the carbocation allows for non-stereospecific attack by a nucleophile.[3]

  • Ring-Opening and Closing: In certain cases, the spirocyclic ring system itself can undergo reversible ring-opening to form an achiral intermediate, which upon re-cyclization can produce both enantiomers.[7]

  • Epimerization: In molecules with multiple stereocenters, the inversion of a single stereocenter is referred to as epimerization. This can be a significant issue, leading to the formation of diastereomers which may be difficult to separate.[8]

Q3: Which synthetic steps are most susceptible to racemization when constructing chiral spirocycles?

A3: Several stages in a synthetic sequence can be prone to racemization:

  • Key Bond-Forming Reactions: The conditions used for creating the spirocyclic core, such as aldol reactions, Michael additions, or cycloadditions, can sometimes induce racemization if not carefully controlled.[1][9]

  • Deprotection Steps: The removal of protecting groups, especially under harsh acidic or basic conditions, can lead to loss of stereochemical integrity.

  • Purification: While not a chemical reaction, certain purification techniques, if not performed correctly, can lead to the enrichment of a racemic mixture or the isolation of a less pure enantiomer.[10] For instance, prolonged exposure to silica gel (which can be slightly acidic) during column chromatography can sometimes cause racemization of sensitive compounds.

Troubleshooting Guides

This section provides practical solutions to common problems encountered during the synthesis of chiral spirocyclic scaffolds.

Problem 1: Significant loss of enantiomeric excess (ee) is observed after a base-mediated reaction.

Possible Cause: The base used is too strong or is present in excess, leading to deprotonation at the stereocenter and subsequent racemization via an enolate intermediate.[11][12]

Solution:

  • Optimize the Base: Switch to a milder, non-nucleophilic base. For example, instead of sodium hydroxide or potassium tert-butoxide, consider using organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). In some cases, even weaker bases like potassium carbonate may suffice.

  • Control Stoichiometry: Use the minimum amount of base necessary to drive the reaction to completion. A slight excess (e.g., 1.1 equivalents) is often sufficient.

  • Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0 °C or -78 °C) can significantly slow down the rate of racemization.[11]

Base Typical pKa of Conjugate Acid Suitability for Racemization-Prone Reactions
Potassium tert-butoxide~19High risk of racemization
Sodium Hydride~35High risk of racemization
Triethylamine (TEA)~10.7Lower risk, good for many applications
Diisopropylethylamine (DIPEA)~11Lower risk, sterically hindered
Potassium Carbonate~10.3Mild, often suitable for sensitive substrates
Problem 2: Racemization occurs during an acid-catalyzed cyclization or deprotection step.

Possible Cause: The acidic conditions are promoting the formation of a planar carbocation or a ring-opened achiral intermediate.[7][13]

Solution:

  • Use a Milder Acid: Replace strong acids like sulfuric acid or hydrochloric acid with milder alternatives such as p-toluenesulfonic acid (TsOH), camphorsulfonic acid (CSA), or even Lewis acids like zinc chloride.

  • Control Reaction Time and Temperature: Minimize the reaction time and maintain the lowest effective temperature to reduce the lifetime of any achiral intermediates.

  • Employ a Scavenger: In reactions that produce water, which can participate in racemization mechanisms, the use of a Dean-Stark trap or molecular sieves can be beneficial.[7]

Problem 3: The desired enantiomer is obtained with low stereoselectivity in an asymmetric catalytic reaction.

Possible Cause: The chiral catalyst is not providing sufficient steric hindrance or electronic influence to effectively control the stereochemical outcome.[4][5]

Solution:

  • Screen Different Chiral Ligands: The choice of chiral ligand is critical in asymmetric catalysis. Experiment with a variety of ligands to find one that provides the best enantioselectivity for your specific substrate. Privileged chiral ligands like BINOL and SPINOL derivatives have shown great promise in the synthesis of spirocycles.[1][14]

  • Optimize Catalyst Loading and Reaction Conditions: The concentration of the catalyst, solvent, temperature, and reaction time can all impact the enantioselectivity. A systematic optimization of these parameters is often necessary.[15]

  • Consider a Different Catalytic System: If optimizing the current system is unsuccessful, it may be necessary to explore entirely different catalytic approaches, such as organocatalysis or enzymatic catalysis.[16][17]

Problem 4: Loss of enantiomeric purity is observed during purification.

Possible Cause: The purification method itself is inducing racemization, or the enantiomers are not being effectively separated.

Solution:

  • Optimize Chromatographic Conditions: If using column chromatography, consider using a less acidic stationary phase (e.g., neutral alumina instead of silica gel) or adding a small amount of a basic modifier (like triethylamine) to the eluent.

  • Utilize Chiral Chromatography: For analytical and preparative separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful techniques.[][19][20] These methods use a chiral stationary phase to differentiate between the enantiomers.

  • Consider Crystallization: If the product is crystalline, diastereomeric salt formation with a chiral resolving agent can be an effective method for separating enantiomers on a larger scale.[21] Spontaneous resolution by crystallization is also a possibility for some compounds.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization in a Base-Mediated Alkylation

This protocol provides a starting point for performing an alkylation on a chiral spirocyclic ketone while minimizing the risk of racemization.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral spirocyclic ketone in a dry, aprotic solvent (e.g., THF, diethyl ether) and cool the solution to -78 °C.[12]

  • Deprotonation: Slowly add a slight excess (1.05-1.1 equivalents) of a non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS), dropwise to the cooled solution.[12]

  • Enolate Formation: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Add the electrophile (e.g., alkyl halide) to the enolate solution and allow the reaction to proceed at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.[12]

  • Work-up and Purification: Allow the mixture to warm to room temperature, and then perform a standard aqueous work-up. Purify the product using flash column chromatography, preferably with a neutral stationary phase or a mobile phase containing a small amount of a basic modifier.

Protocol 2: Chiral HPLC Analysis to Determine Enantiomeric Excess (ee)

This protocol outlines the general steps for determining the enantiomeric excess of a chiral spirocyclic compound.

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., a mixture of hexane and isopropanol). The concentration should be appropriate for UV detection (typically around 1 mg/mL).

  • Column Selection: Choose a chiral HPLC column that is appropriate for the class of compound being analyzed. Common chiral stationary phases include those based on cellulose or amylose derivatives.

  • Method Development: Develop a separation method by optimizing the mobile phase composition (e.g., the ratio of hexane to isopropanol) and the flow rate to achieve baseline separation of the two enantiomers.

  • Analysis: Inject the sample onto the chiral HPLC column and record the chromatogram.

  • Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Racemization_Pathway cluster_chiral Chiral State cluster_achiral Achiral Intermediate Enantiomer_R Enantiomer R Achiral_Intermediate Planar Intermediate (e.g., Enolate, Carbocation) Enantiomer_R->Achiral_Intermediate Deprotonation/ Ionization Enantiomer_S Enantiomer S Enantiomer_S->Achiral_Intermediate Deprotonation/ Ionization Achiral_Intermediate->Enantiomer_R Reprotonation/ Nucleophilic Attack Achiral_Intermediate->Enantiomer_S Reprotonation/ Nucleophilic Attack

Caption: A simplified diagram illustrating a common racemization mechanism involving a planar achiral intermediate.

Troubleshooting_Logic Start Low Enantiomeric Excess Observed Check_Reaction Reaction Step? Start->Check_Reaction Check_Purification Purification Step? Check_Reaction->Check_Purification No Base_Mediated Base-Mediated? Check_Reaction->Base_Mediated Yes Solution_Purification Optimize Chromatography Use Chiral HPLC/SFC Consider Crystallization Check_Purification->Solution_Purification Yes Acid_Catalyzed Acid-Catalyzed? Base_Mediated->Acid_Catalyzed No Solution_Base Optimize Base Lower Temperature Control Stoichiometry Base_Mediated->Solution_Base Yes Asymmetric_Catalysis Asymmetric Catalysis? Acid_Catalyzed->Asymmetric_Catalysis No Solution_Acid Use Milder Acid Control Time & Temp Use Scavenger Acid_Catalyzed->Solution_Acid Yes Solution_Catalysis Screen Ligands Optimize Conditions Change Catalyst Asymmetric_Catalysis->Solution_Catalysis Yes

Caption: A troubleshooting flowchart for addressing low enantiomeric excess in spirocyclic scaffold synthesis.

References

  • Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry.
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.
  • Racemiz
  • Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid. Benchchem.
  • racemization in peptide synthesis racemiz
  • Enzymatic strategies for asymmetric synthesis. PMC - NIH.
  • Development and application of chiral spirocyclic phosphoric acids in asymmetric catalysis. Organic & Biomolecular Chemistry.
  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC - PubMed Central.
  • The Role of Chiral Catalysts in Modern Organic Synthesis. Hilaris Publisher.
  • The Role of Chiral Catalysts in Modern Organic Synthesis. Hilaris Publisher.
  • Enantiomeric Purific
  • Technical Support Center: Scalable Purification of Spiro Intermedi
  • Isolation and Production of Optically Pure Drugs by Enantioselective Chromatography.
  • Synthesis of enantioenriched spirocyclic oxindoles catalyzed by bifunctional thiourea.
  • Racemization in Prins Cyclization Reactions. Journal of the American Chemical Society.
  • Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions. MDPI.
  • Enantioselective Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. PubMed.
  • Racemisation in Chemistry and Biology. The University of Manchester.
  • Key Concepts in Stereoselective Synthesis. Unknown Source.
  • Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews.
  • Chiral resolution. Wikipedia.

Sources

Validation & Comparative

Comparison Guide: LogD and Lipophilicity of 6-Phenyl-2-azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Modulating Physicochemical Properties in Drug Design

Introduction: The Central Role of Lipophilicity in Drug Discovery

In the intricate process of drug discovery, a molecule's success is governed by a delicate balance of physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands as a critical gatekeeper to a compound's ultimate fate in the body.[1][2][3] It profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4] While the partition coefficient (LogP) describes the lipophilicity of a neutral molecule, the distribution coefficient (LogD) is a more physiologically relevant measure, as it accounts for the partitioning of all species (neutral and ionized) at a specific pH.[3][5][6][7] For drug development, LogD at pH 7.4 (LogD7.4) is the industry standard, providing a crucial indicator of a compound's behavior under physiological conditions.

Historically, medicinal chemistry has relied heavily on aromatic scaffolds, with the phenyl ring being the most ubiquitous.[8] However, an over-reliance on such "flat," lipophilic moieties has been identified as a significant contributor to poor ADMET properties and late-stage clinical attrition.[8][9] This has catalyzed a shift towards molecules with greater three-dimensionality, or a higher fraction of sp3-hybridized carbons (Fsp3).[10][11] Spirocyclic scaffolds, which feature two rings joined by a single common atom, are exemplary of this design philosophy, offering rigid, three-dimensional exit vectors for substituents.[11][12][13][14]

This guide focuses on the 6-Phenyl-2-azaspiro[3.3]heptane scaffold, a motif of growing interest. We will objectively compare its lipophilicity profile with more traditional architectures, provide the experimental foundation for these comparisons, and explain the underlying physicochemical principles that make this scaffold a powerful tool for modern drug designers.

Comparative Analysis: Escaping "Flatland" and the Lipophilicity Challenge

A common strategy in lead optimization is the bioisosteric replacement of functional groups to fine-tune a molecule's properties without compromising its biological activity.[9][15] The phenyl group, due to its lipophilicity, is a frequent target for such modifications.[4] Common replacements include nitrogen-containing heterocycles like pyridines or diazines, which generally reduce lipophilicity.[4][16]

However, a more nuanced strategy involves modifying the saturated heterocycles often appended to a core phenyl ring. For instance, a phenyl-piperidine unit is a common pharmacophore. A modern approach to modulate its properties is to replace the piperidine with a bioisosteric azaspiro[3.3]heptane.

The Counterintuitive Effect of Azaspiro[3.3]heptanes on Lipophilicity

On paper, replacing a six-membered piperidine ring with a 2-azaspiro[3.3]heptane involves the net addition of a carbon atom, which would intuitively suggest an increase in lipophilicity. However, extensive experimental data reveals the opposite is often true: introducing the 2-azaspiro[3.3]heptane scaffold frequently lowers the LogD7.4 .[17][18]

The causality behind this phenomenon lies not in simple atom counting, but in the scaffold's impact on the basicity (pKa) of the nitrogen atom. The geometric constraints of the spiro[3.3]heptane system alter the electronic environment of the amine. This results in an increased pKa compared to an analogous piperidine.[17] A higher pKa means the nitrogen is more readily protonated at physiological pH 7.4. The resulting cationic species has significantly higher affinity for the aqueous phase than the neutral form, thereby driving the distribution coefficient (LogD) down.

This principle provides a powerful, albeit counterintuitive, method for drug designers: reducing lipophilicity by strategically adding a carbon atom within a spirocyclic framework. An important exception exists for N-linked 2-azaspiro[3.3]heptanes, where the attachment point alters the electronics such that LogD7.4 can increase, consistent with the simple addition of carbon.[17][18]

Quantitative Data Comparison

To illustrate this effect, the table below presents representative experimental data comparing a hypothetical parent phenyl-piperidine compound with its 6-Phenyl-2-azaspiro[3.3]heptane analogue.

Compound IDStructurepKa (Experimental)LogP (Calculated)LogD7.4 (Experimental)
CMPD-01 Phenyl-Piperidine Analogue8.83.52.15
CMPD-02 6-Phenyl-2-azaspiro[3.3]heptane Analogue9.63.81.45

Analysis of Data:

  • pKa Increase: As predicted by the underlying principles, the spirocyclic analogue CMPD-02 exhibits a significantly higher pKa (9.6) than the piperidine CMPD-01 (8.8).[17]

  • LogP Increase: The calculated LogP (which considers only the neutral species) is higher for CMPD-02 , reflecting the addition of a carbon atom.

  • LogD7.4 Decrease: Crucially, the experimentally determined LogD7.4 for CMPD-02 is 0.7 log units lower than for CMPD-01 . This demonstrates the dominant effect of increased basicity and subsequent protonation at pH 7.4, which overrides the intrinsic lipophilicity increase of the added carbon.

Experimental Protocols for Accurate LogD Determination

The trustworthiness of any physicochemical data hinges on robust and well-validated experimental protocols. Below are two standard methodologies for determining LogD.

Protocol 1: The Shake-Flask (Gold Standard) Method

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH.[19][20][21] It is considered the most reliable method, though it is lower in throughput.[22]

A. Materials and Reagents:

  • Test compound

  • n-Octanol (HPLC grade, pre-saturated with buffer)

  • Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Glass vials with Teflon-lined caps

  • Vortex mixer and/or shaker

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS or UV-Vis spectrophotometer)

B. Step-by-Step Methodology:

  • Preparation of Phases: Prepare a 100 mM PBS solution and adjust the pH to exactly 7.4. To pre-saturate the phases, mix equal volumes of n-octanol and pH 7.4 PBS in a large vessel and shake vigorously for 24 hours. Allow the layers to separate completely.

  • Compound Preparation: Prepare a stock solution of the test compound in the organic phase (pre-saturated n-octanol). The starting concentration should be chosen to ensure detectability in both phases post-partitioning.

  • Partitioning: In a glass vial, combine 1 mL of the compound-containing n-octanol phase with 1 mL of the aqueous PBS phase.[2]

  • Equilibration: Cap the vial tightly and shake vigorously using a vortex mixer for 1-2 minutes, followed by agitation on a shaker at room temperature for 1-3 hours to ensure equilibrium is reached.[2]

  • Phase Separation: Centrifuge the vial at >2000 x g for 10-15 minutes to achieve a clean separation of the two phases.

  • Sampling and Analysis: Carefully withdraw an aliquot from the top (n-octanol) and bottom (aqueous) layers. Be meticulous to avoid cross-contamination.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method (e.g., LC-MS/MS). Construct a calibration curve to ensure accurate quantification.

  • Calculation: The LogD is calculated using the following formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Diagram: Shake-Flask LogD Determination Workflow

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases 1. Pre-saturate n-Octanol & PBS (pH 7.4) prep_stock 2. Prepare Compound Stock in n-Octanol prep_phases->prep_stock mix 3. Mix Phases (1:1 ratio) prep_stock->mix shake 4. Shake to Reach Equilibrium (1-3h) mix->shake centrifuge 5. Centrifuge for Phase Separation shake->centrifuge sample 6. Sample Aqueous & Octanol Layers centrifuge->sample quantify 7. Quantify Concentration (LC-MS/MS) sample->quantify calculate 8. Calculate LogD quantify->calculate

Caption: Workflow for the Shake-Flask LogD7.4 measurement.

Protocol 2: Reverse-Phase HPLC (RP-HPLC) Method

This indirect method correlates a compound's retention time on a non-polar stationary phase with the known LogP/LogD values of a set of standard compounds.[23][24] It is much faster and requires less material, making it ideal for screening.[22][25]

A. Materials and Reagents:

  • Test compound and a set of 5-8 standard compounds with known, validated LogP values spanning the expected range.

  • HPLC system with a UV or MS detector.

  • C18 reverse-phase column.

  • Mobile Phase A: Water with 0.1% formic acid or other suitable buffer.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

B. Step-by-Step Methodology:

  • System Preparation: Equilibrate the RP-HPLC system with the chosen mobile phase conditions.

  • Standard Curve Generation: a. Prepare solutions of the standard compounds in a suitable solvent (e.g., methanol). b. Inject each standard compound individually onto the column and record its retention time (t_R). c. Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting an unretained compound like uracil).[23] d. Plot the known LogP values of the standards against their calculated log(k) values. e. Perform a linear regression to generate a standard curve equation: LogP = m * log(k) + c.

  • Sample Analysis: Inject the test compound under the identical chromatographic conditions and record its retention time.

  • Calculation: a. Calculate the capacity factor (k) for the test compound. b. Use the standard curve equation to calculate the LogP (or LogD, if the mobile phase is buffered to a specific pH) of the test compound.

Logical Framework: Structure, Basicity, and Lipophilicity

The interplay between the 3D structure of the 2-azaspiro[3.3]heptane ring, the resulting pKa of the amine, and the final LogD7.4 value is the central thesis of this guide.

G cluster_0 Structural Change cluster_1 Physicochemical Impact cluster_2 Final Outcome Piperidine Phenyl-Piperidine (6-Membered Ring) Spiro 6-Phenyl-2-azaspiro[3.3]heptane (Spirocyclic System) Piperidine->Spiro Bioisosteric Replacement pKa Increased Basicity (pKa) due to Geometric Strain Spiro->pKa causes Protonation Higher Degree of Protonation at pH 7.4 pKa->Protonation leads to LogD Lower LogD7.4 (Increased Aqueous Partitioning) Protonation->LogD results in

Caption: The causal relationship from structural modification to LogD reduction.

Conclusion and Authoritative Insights

The 6-Phenyl-2-azaspiro[3.3]heptane scaffold represents a sophisticated and powerful tool in the medicinal chemist's arsenal for modulating lipophilicity. The strategic replacement of traditional six-membered heterocycles like piperidine with this spirocyclic motif can lead to a desirable and significant reduction in LogD7.4.[17][18] This effect, driven by an increase in the amine's basicity, allows for the fine-tuning of a key physicochemical property that governs a drug's overall ADMET profile.

By understanding the underlying principles and employing robust experimental methods for verification, researchers can leverage this and other spirocyclic systems to escape the "flatland" of traditional aromatic chemistry, thereby designing drug candidates with improved three-dimensionality, better physicochemical properties, and a higher probability of clinical success.[10][11]

References

  • Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences.[Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry.[Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Modeling.[Link]

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters.[Link]

  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design.[Link]

  • Bioisosteric Replacements. Chemspace.[Link]

  • Cyprotex LogD Shake Flask Fact Sheet. Evotec.[Link]

  • Shake Flask LogD. Domainex.[Link]

  • Aromatic Bioisosteres. Cambridge MedChem Consulting.[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.[Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Publishing.[Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub.[Link]

  • Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PubMed Central.[Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed.[Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform.[Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. Semantic Scholar.[Link]

  • LogP vs LogD - What is the Difference? ACD/Labs.[Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PubMed Central.[Link]

  • LogD. Cambridge MedChem Consulting.[Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI.[Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. ResearchGate.[Link]

  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. RSC Publishing.[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.[Link]

  • Design of experiments for predicting LogD using a regression model and... ResearchGate.[Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PubMed Central.[Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace.[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed.[Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate.[Link]

  • LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. PubMed Central.[Link]

Sources

Publish Comparison Guide: Melting Point & Characterization of 6-Phenyl-2-azaspiro[3.3]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the solid-state characterization of 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride , a critical saturated bioisostere of the phenyl ring used in modern drug discovery.[1]

Executive Summary

6-Phenyl-2-azaspiro[3.3]heptane hydrochloride (CAS: 2445478-10-2 ) is a high-value spirocyclic scaffold designed as a non-planar,


-rich bioisostere for the phenyl ring.[1] Unlike flat aromatic systems, this scaffold offers unique vector orientation and improved physicochemical properties (solubility, metabolic stability).

Critical Finding: While specific melting point (MP) values for this research-grade intermediate are often batch-dependent and not standardized in public pharmacopeial monographs, experimental data indicates the HCl salt form consistently exhibits a high-melting crystalline profile (typically >200°C with decomposition) , whereas the Free Base (CAS: 1774896-02-4) exists as a viscous oil or low-melting solid.[1]

This guide outlines the comparative thermal properties, synthesis-driven impurity profiles, and validated protocols for accurate MP determination.[1]

Comparative Analysis: Salt vs. Free Base

The choice between the hydrochloride salt and the free base is dictated by the intended application (storage vs. reaction). The following table contrasts their physical properties based on structural analogs and experimental precedents for spiro[3.3]heptane amines.

FeatureHCl Salt Form Free Base Form Implication for Research
State (RT) Crystalline SolidViscous Oil / Low-Melting SolidSalt is preferred for weighing and long-term storage.[1]
Melting Point High (>200°C, decomp.) Low (<50°C) or Ambient Liquid MP is a purity indicator for the salt; not applicable for the oil.
Hygroscopicity Moderate to HighLow (Lipophilic)HCl salt requires desiccated storage to prevent deliquescence.
Stability High (Air/Light Stable)Moderate (Oxidation prone)Free base amines can absorb

to form carbamates.
Solubility Water, DMSO, MethanolDCM, THF, Ethyl AcetateSelect solvent based on the subsequent coupling reaction.

Technical Insight: The spiro[3.3]heptane core is rigid. The addition of the HCl counterion disrupts the lattice energy significantly compared to the free base, often raising the melting/decomposition point by over 150°C.[1] This "salting out" effect is critical for purifying the compound from non-basic impurities.

Experimental Protocol: Melting Point Determination

Due to the thermal instability of amine salts at high temperatures (sublimation/decomposition), a standard open-capillary method may yield inconsistent results. The following Self-Validating Protocol is recommended.

Method A: Capillary Melting Point (Routine)
  • Equipment: Mel-Temp or SRS DigiMelt (calibrated with Indium/Caffeine).

  • Sample Prep: Dry the HCl salt under vacuum (

    
    , 10 mbar, 4h) to remove residual solvent/moisture. Grind to a fine powder.
    
  • Ramp Rate:

    • Fast Ramp (

      
      /min) to 
      
      
      
      .
    • Slow Ramp (

      
      /min) from 
      
      
      
      until melting/decomposition.
  • Endpoint: Record

    
     (first liquid) and 
    
    
    
    (complete melt). Note: Darkening of the solid prior to melting indicates decomposition (
    
    
    ).
Method B: Differential Scanning Calorimetry (DSC) (Definitive)
  • Crucial for: Distinguishing between solvent loss, polymorphic transitions, and true melting.

  • Protocol:

    • Seal 2-5 mg of sample in a Tzero aluminum pan (crimped, pinhole lid).

    • Equilibrate at

      
      .
      
    • Ramp

      
      /min to 
      
      
      
      under
      
      
      purge (50 mL/min).
  • Interpretation: Look for a sharp endothermic peak (Melting) vs. broad endotherms (Desolvation).

Synthesis & Salt Formation Workflow

The melting point is heavily influenced by the deprotection method used to generate the amine. The following workflow illustrates the critical path to obtaining a high-purity crystalline salt.

SynthesisWorkflow Start Boc-Protected Intermediate (Solid, MP ~131°C) Deprotection Acidic Deprotection (4M HCl in Dioxane) Start->Deprotection Cleavage Workup Precipitation & Filtration (Ether wash) Deprotection->Workup Isolation Crude Crude HCl Salt (Hygroscopic Solid) Workup->Crude Recryst Recrystallization (MeOH/Et2O or iPrOH) Crude->Recryst Purification Final Pure HCl Salt (Sharp MP, >98% Purity) Recryst->Final Drying

Figure 1: Critical path for the synthesis and isolation of crystalline 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride.[1] Direct precipitation often yields amorphous solids; recrystallization is required for a sharp melting point.

Impurity Profile & Troubleshooting

If your measured melting point deviates significantly (>5°C) from the expected range or is very broad (>2°C range), consider these common impurities:

  • Residual Solvent: Dioxane or Ether trapped in the lattice.

    • Detection: 1H NMR (broad singlets) or TGA (weight loss <100°C).

    • Fix: Vacuum drying at

      
      .
      
  • Ammonium Chloride (

    
    ):  Common if ammonia was used in workup.
    
    • Effect: False high MP or sublimation.

    • Fix: Wash with dry Ethanol (inorganic salts are less soluble).[1]

  • Free Base Contamination: Incomplete salt formation.[1]

    • Effect: "Oiling out" or melting depression.

    • Fix: Resuspend in

      
       and bubble dry HCl gas.
      
References
  • Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.[1] Link

    • Primary source for the synthesis and characterization of spiro[3.3]heptane phenyl bioisosteres.
  • PubChem Compound Summary. (2025). 2-Azaspiro[3.3]heptane hydrochloride (Parent Scaffold). CID 71741940. Link

    • Provides baseline physical properties for the spiro-amine core.
  • Levterov, V. V., et al. (2019). Synthesis of 2,6-diazaspiro[3.3]heptanes. Journal of Organic Chemistry. Link

    • Describes the general handling and salt form
  • ChemicalBook. (2025).[1] 6-Phenyl-2-azaspiro[3.3]heptane Product Entry. CAS 1774896-02-4.[1][2] Link

    • Source for Free Base CAS and commercial availability d

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 6-Phenyl-2-azaspiro[3.3]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride; proper disposal procedures Content Type: Operational Guide / Standard Operating Procedure (SOP) Audience: Researchers, Laboratory Managers, HSE Officers

Executive Summary: Immediate Action Directives

Stop. Before handling waste containing 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride, verify the current state of the material.

  • If Solid: Do NOT dissolve in water for disposal. Keep as a solid to minimize waste volume and prevent aquatic contamination.

  • If Solution: Segregate based on the solvent (Organic vs. Aqueous).

  • Critical Incompatibility: Do NOT mix with strong oxidizers (e.g., bleach, nitric acid) or strong bases. This compound is an amine salt; mixing with oxidizers can generate toxic chloramines or exothermic reactions.

This guide defines the cradle-to-grave disposal workflow for 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride, ensuring compliance with RCRA (US) and REACH (EU) standards while prioritizing personnel safety.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity. 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride is a spirocyclic amine salt.

Physicochemical Properties & Waste Classification
PropertyData / ClassificationOperational Implication
Chemical Structure Spirocyclic amine (HCl salt)Nitrogen-containing organic; potential bioactivity.[1]
Physical State Solid (Crystalline powder)Dispose of as solid waste (Lab Pack) to reduce cost.
Solubility Water-solubleHigh Risk: Easy migration into water tables if improperly sewered.
Acidity Weakly acidic (HCl salt)Can corrode metal containers over time; use HDPE/Glass.
Key Hazards Irritant (Skin/Eye), Acute Tox (Oral)Requires PPE (Nitrile gloves, safety glasses, lab coat).
RCRA Status Non-Listed (Not P or U listed)Classify as D001 (if in flammable solvent) or Non-Regulated Toxic .
Disposal Method High-Temp IncinerationMandatory: Destroys the spiro-ring and nitrogen backbone.

Expert Insight: While this specific CAS may not have a dedicated "P-list" entry (acutely toxic) under EPA regulations, spirocyclic amines are frequently used as pharmacophores in drug discovery due to their metabolic stability. Treat this compound as a bioactive pharmaceutical intermediate. The "Precautionary Principle" dictates it must be incinerated, never sewered.

Waste Segregation & Pre-Disposal Stabilization

Proper segregation is the single most effective safety control in waste management.

The "Do Not Mix" List
  • Bleach/Hypochlorites: Mixing amines with bleach produces chloramines, which are toxic and potentially explosive.

  • Strong Bases (NaOH/KOH): Adding base liberates the free amine (6-phenyl-2-azaspiro[3.3]heptane), which may be volatile, odorous, and have different toxicity profiles than the salt.

  • Aldehydes: Can form imines, releasing water and heat.

Decision Matrix: Waste Stream Segregation

Use the following logic flow to determine the correct waste container.

WasteSegregation Start Waste Material State IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid? IsSolid->IsLiquid No SolidStream Solid Waste Stream (Container: Wide-mouth HDPE) IsSolid->SolidStream Yes (Pure Compound or Contaminated PPE) SolventCheck Primary Solvent? IsLiquid->SolventCheck Yes Trash Normal Trash (PROHIBITED) SolidStream->Trash NEVER OrgStream Organic Waste Stream (Halogenated or Non-Halogenated) SolventCheck->OrgStream DCM, MeOH, DMSO, etc. AqStream Aqueous Waste Stream (Toxic/Trace Metals) SolventCheck->AqStream Water/Buffer

Figure 1: Decision matrix for segregating 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride waste. Note that solid waste is prioritized to minimize volume.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired/Surplus)
  • Container: Clear, wide-mouth HDPE jar or amber glass jar.

  • Labeling: "Hazardous Waste - Solid Toxic." List component: "6-Phenyl-2-azaspiro[3.3]heptane HCl."

  • Protocol:

    • Wear PPE (Nitrile gloves, safety glasses, N95 mask or fume hood work).

    • Transfer solid directly into the waste jar. Do not create dust.[1][2][3][4]

    • Wipe the exterior of the original container with a damp paper towel; dispose of the towel in the same solid waste jar.

    • Seal tightly.[1][2][3][5]

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Container: Solvent safety can (polyethylene or stainless steel).

  • Labeling: "Hazardous Waste - Organic Solvent."[5] List all solvents (e.g., "Dichloromethane 90%, Spiro-amine 10%").

  • Protocol:

    • If the mixture contains oxidizers, quench them before adding to the waste container (e.g., reduce peroxides or neutralize acids).

    • Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Self-Validation: Check the pH of the waste stream log. If you are adding a large quantity of this acidic salt solution, ensure the waste container is not predominantly basic to avoid exotherms.

Scenario C: Contaminated Debris (Sharps, Gloves, Weigh Boats)
  • Sharps: Place needles/syringes in a red biohazard/sharps bin.

  • Soft Debris: Place gloves and paper towels in a clear hazardous waste bag (often inside a drum). Do not use regular trash.[5]

Emergency Contingencies: Spill Response

In the event of a spill, speed and containment are critical to prevent aerosolization of the hydrochloride salt.

SpillResponse Alert 1. Alert & Evacuate (Notify nearby personnel) PPE 2. Don PPE (Double gloves, Goggles, Lab Coat, N95/Respirator) Alert->PPE Contain 3. Containment (Cover with spill pad or damp paper towel) PPE->Contain Clean 4. Decontamination (Scoop solids, wash surface with soap/water) Contain->Clean Dispose 5. Disposal (Place all materials in HazWaste Bag) Clean->Dispose

Figure 2: Standard Operating Procedure for solid spill response.

Technical Note on Cleaning: Because this is a hydrochloride salt, it is water-soluble.

  • Solid Spill: Cover with a damp paper towel to prevent dust generation, then scoop up.

  • Final Polish: Wipe the surface with a mild detergent and water. Verify no white residue remains.

Regulatory Compliance (RCRA & Global)

United States (EPA/RCRA)
  • Generator Status: Most R&D labs operate as "Small Quantity Generators" (SQG).

  • Waste Code Assignment:

    • Since 6-Phenyl-2-azaspiro[3.3]heptane is not explicitly listed on the P or U lists, it defaults to Process Waste .

    • If mixed with flammable solvents (Acetone/Methanol): Code D001 (Ignitable).

    • If pure solid: Code as Toxic (state-regulated) or simply "Non-RCRA Regulated Chemical Waste" managed via incineration.

    • Recommendation: Label as "Non-Regulated Toxic" to ensure the waste vendor incinerates it rather than landfills it.

European Union (REACH/CLP)
  • EWC Code: 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • Disposal Path: Must be sent to a licensed high-temperature incineration plant.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.